Ebenifoline E-II
Description
Properties
Molecular Formula |
C48H51NO18 |
|---|---|
Molecular Weight |
929.9 g/mol |
IUPAC Name |
[(1S,3R,14S,17S,18R,19R,20R,21S,22R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate |
InChI |
InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3/t24?,25-,33?,35+,36-,37+,38-,39+,40-,45-,46-,47+,48-/m0/s1 |
InChI Key |
PYDAEIINPZJDBO-DVPOBIGXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ebenifoline E-II (CAS: 133740-16-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebenifoline E-II is a naturally occurring sesquiterpene alkaloid isolated from plants of the Celastraceae family, notably Euonymus laxiflorus. With the Chemical Abstracts Service (CAS) number 133740-16-6 and a molecular formula of C₄₈H₅₁NO₁₈, this complex molecule has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities with a focus on its immunomodulatory effects, and detailed experimental methodologies. The information is presented to support further research and development efforts involving this compound.
Physicochemical Properties
This compound is a powder at room temperature and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] Its high purity, typically ≥98%, makes it suitable for a variety of in vitro and in vivo studies.[1] The structure of this compound has been elucidated using spectroscopic techniques, including ¹H-NMR.[1]
| Property | Value | Reference |
| CAS Number | 133740-16-6 | |
| Molecular Formula | C₄₈H₅₁NO₁₈ | [2] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity
Immunomodulatory Effects
This compound has demonstrated significant immunomodulatory properties, specifically in the inhibition of pro-inflammatory cytokine production. A study on the effects of various sesquiterpene alkaloids from Tripterygium wilfordii (a related plant from the Celastraceae family) on human peripheral mononuclear cells revealed that this compound is a potent inhibitor of several key cytokines. At a concentration of 10 µg/mL, it exhibited substantial inhibition of Interleukin-2 (IL-2), Interleukin-8 (IL-8), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
| Cytokine | Percent Inhibition at 10 µg/mL |
| IL-2 | 100% |
| IL-8 | 100% |
| IFN-γ | 97% |
| TNF-α | 76% |
This strong inhibitory activity on multiple pro-inflammatory cytokines suggests that this compound may have therapeutic potential in the treatment of inflammatory and autoimmune diseases.
Cytotoxic Activity
Initial studies on the cytotoxicity of this compound against the A2780 human ovarian cancer cell line described its activity as "weak". This suggests a potential for a favorable therapeutic window, where immunomodulatory effects might be achieved at concentrations that are not broadly cytotoxic. However, more extensive studies with specific IC₅₀ values against a wider panel of cancer cell lines are needed to fully characterize its cytotoxic profile.
Experimental Protocols
Isolation of this compound from Euonymus laxiflorus
The following is a generalized workflow for the isolation of sesquiterpene alkaloids like this compound from plant material, based on common phytochemical extraction and purification techniques.
Methodology:
-
Plant Material Preparation: The stems and leaves of Euonymus laxiflorus are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is repeatedly extracted with a suitable organic solvent, such as methanol, at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.
-
Chromatographic Separation: The organic phase is then subjected to a series of chromatographic techniques. This typically starts with column chromatography on silica gel, with a gradient of solvents of increasing polarity.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (HPLC) or additional column chromatography until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Mechanism of Action: A Putative Signaling Pathway
The potent and broad inhibition of pro-inflammatory cytokines by this compound suggests an upstream mechanism of action that targets a common signaling pathway. A likely candidate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response and controls the expression of numerous cytokines, including IL-2, IL-8, and TNF-α. While direct experimental evidence for this compound's effect on NF-κB is pending, a hypothetical model of its action is presented below.
This proposed pathway suggests that this compound may inhibit an upstream kinase, such as IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target pro-inflammatory genes. Further research, such as Western blot analysis for phosphorylated IKK and IκBα, and NF-κB reporter assays, is required to validate this hypothesis.
Future Directions
This compound presents a promising scaffold for the development of novel immunomodulatory agents. Key areas for future research include:
-
Comprehensive Cytotoxicity Profiling: Determination of IC₅₀ values against a broad panel of cancer and normal cell lines to establish a clear therapeutic index.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its immunomodulatory effects.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of inflammatory and autoimmune diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to optimize its pharmacological properties.
This technical guide summarizes the current knowledge on this compound, highlighting its potential as a valuable lead compound for drug discovery. The provided data and experimental frameworks are intended to facilitate further investigation into its therapeutic applications.
References
Ebenifoline E-II and its Natural Source Euonymus laxiflorus: A Technical Guide for Researchers
Introduction
The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, sesquiterpene pyridine (B92270) alkaloids are a significant class of compounds known for their complex structures and interesting pharmacological properties, including cytotoxic, anti-inflammatory, and insecticidal activities.[1][2][3] Euonymus laxiflorus Champ., a plant used in traditional medicine, is known to produce a variety of bioactive compounds.[4][5][6] This technical guide provides an in-depth overview of the isolation, characterization, and potential biological activities of sesquiterpene pyridine alkaloids from Euonymus species, using them as a proxy for understanding Ebenifoline E-II.
Chemical Profile of Euonymus Alkaloids
Phytochemical investigations of the Euonymus genus have led to the identification of numerous sesquiterpene pyridine alkaloids.[3] These compounds typically feature a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a substituted pyridine dicarboxylic acid moiety, forming a macrocyclic structure.[1] While specific quantitative data for this compound is unavailable, the following table summarizes representative data for related compounds isolated from Euonymus species and their observed biological activities.
Table 1: Representative Bioactive Compounds from Euonymus Species
| Compound Class | Specific Compound Example | Source Species | Biological Activity | IC₅₀ Values | Reference |
| Sesquiterpene Pyridine Alkaloid | Unnamed New Alkaloid | Euonymus fortunei | Anti-respiratory syncytial virus (RSV) | 1.20 ± 0.10 µM | [7][8] |
| Cardenolide Glycoside | Euonymoside A | Euonymus sieboldianus | Cytotoxicity (A549 Human Lung Carcinoma) | 0.06 µg/mL | [9] |
| Cardenolide Glycoside | Euonymoside A | Euonymus sieboldianus | Cytotoxicity (SK-OV-3 Human Ovary Adenocarcinoma) | 0.4 µg/mL | [9] |
| Phenolic Compound | Alatusol A | Euonymus alatus | Cytotoxicity (A549, SK-OV-3, SK-MEL-2, HCT-15) | 15.20-29.81 µM | [10] |
| Phenolic Compound | Alatusol E | Euonymus alatus | Anti-inflammatory (Nitric Oxide Inhibition) | 22.77 µM | [10] |
Experimental Protocols
The following section details a generalized experimental protocol for the extraction and isolation of sesquiterpene pyridine alkaloids from Euonymus plant material. This protocol is a composite based on methodologies reported for Euonymus and related species.[1][11]
3.1. Plant Material Collection and Preparation
-
The plant material (e.g., stems, leaves, or roots of Euonymus laxiflorus) is collected and authenticated by a plant taxonomist.
-
The material is thoroughly washed, air-dried in the shade, and then pulverized into a coarse powder.
3.2. Extraction
-
The powdered plant material (e.g., 18 kg) is subjected to exhaustive extraction with 75% ethanol (B145695) (3 x 50 L) at room temperature for 24 hours for each extraction cycle.[11]
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 1.2 kg).[11]
3.3. Acid-Base Partitioning for Alkaloid Enrichment
-
The crude extract is suspended in water and partitioned with chloroform (B151607) (or another suitable organic solvent) to separate compounds based on polarity.[1]
-
The chloroform-soluble fraction is then subjected to an acid extraction by partitioning with a 5% HCl aqueous solution.[1]
-
The acidic aqueous layer, now containing the protonated alkaloids, is collected.
-
The pH of the aqueous layer is adjusted to 8-9 with ammonium (B1175870) hydroxide (B78521) to precipitate the total alkaloids.[1]
-
The precipitate is collected by filtration and redissolved in an appropriate organic solvent like ethyl acetate (B1210297).
3.4. Chromatographic Purification
-
The resulting total alkaloid fraction is subjected to column chromatography over a suitable stationary phase, such as neutral alumina (B75360) or silica (B1680970) gel.[1]
-
Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column with a suitable mobile phase, such as a methanol-water gradient, to yield pure compounds.[1]
3.5. Structure Elucidation The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.
The following diagram illustrates a generalized workflow for the isolation of sesquiterpene pyridine alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The methanol extract of Euonymus laxiflorus, Rubia lanceolata and Gardenia jasminoides inhibits xanthine oxidase and reduce serum uric acid level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Euonymoside A: a new cytotoxic cardenolide glycoside from the bark of Euonymus sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenolic constituents from the twigs of Euonymus alatus and their cytotoxic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Ebenifoline E-II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebenifoline E-II, a complex sesquiterpenoid alkaloid isolated from Euonymus laxiflorus, presents a fascinating biosynthetic puzzle.[1] As a member of the Celastraceae family, its intricate structure, featuring a polyoxygenated dihydroagarofuran (B1235886) sesquiterpene core and a unique pyridyl diacid macrodilactone bridge, suggests a sophisticated and elegant biosynthetic pathway.[2] While the complete enzymatic sequence leading to this compound has not yet been fully elucidated in the scientific literature, this technical guide synthesizes the current understanding of sesquiterpenoid and alkaloid biosynthesis to propose a putative pathway. This document outlines the likely precursor molecules, key enzymatic steps, and potential intermediates. Furthermore, it details the common experimental protocols required to investigate such pathways and provides a framework for the quantitative data that would be essential for a comprehensive understanding. This guide is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential biotechnological production of this compound and related compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of a complex natural product like this compound is a multi-step process that can be conceptually divided into the formation of its core structural components: the sesquiterpenoid skeleton and the nitrogen-containing macrodilactone bridge.
Formation of the Sesquiterpenoid Precursor: Farnesyl Pyrophosphate (FPP)
Like all sesquiterpenoids, the biosynthesis of this compound begins with the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP is synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][3]
-
The Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield isopentenyl pyrophosphate (IPP).
-
The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of both IPP and its isomer, dimethylallyl pyrophosphate (DMAPP).
An isomerase interconverts IPP and DMAPP. Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the central C15 precursor, FPP.
Putative Pathway from FPP to the this compound Core
The construction of the this compound molecule from FPP is hypothesized to proceed through the following key stages:
-
Cyclization of FPP: A sesquiterpene synthase, likely a germacrene A synthase or a related enzyme, catalyzes the cyclization of the linear FPP molecule into a cyclic intermediate. This is a critical branching point that determines the fundamental carbon skeleton of the sesquiterpenoid. For many Euonymus alkaloids, this core is a dihydro-beta-agarofuran.[4]
-
Oxidative Modifications: The initial cyclic sesquiterpene scaffold undergoes a series of extensive oxidative modifications. This is typically carried out by a cascade of cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes introduce hydroxyl groups at specific positions on the carbon skeleton, leading to a polyoxygenated intermediate.
-
Acylation Reactions: Following hydroxylation, various acyltransferases are proposed to catalyze the addition of acetyl and benzoyl groups to the hydroxylated core. The donors for these groups are typically acetyl-CoA and benzoyl-CoA, respectively.
-
Formation of the Pyridyl Diacid Bridge: The biosynthesis of the unique macrodilactone bridge containing a pyridine (B92270) ring is a complex process in itself. It is likely biosynthesized from a simple precursor, possibly an amino acid such as lysine (B10760008) or aspartate, which provides the nitrogen and part of the carbon backbone. A series of modifications, including cyclization to form the pyridine ring and subsequent oxidations, would lead to the dicarboxylic acid.
-
Macrolactonization: The final key step is the esterification of the sesquiterpenoid core with the pyridyl diacid to form the characteristic macrodilactone bridge. This reaction could be catalyzed by one or more specialized acyltransferases or ester synthases.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data Summary
A thorough understanding of a biosynthetic pathway requires quantitative data to identify rate-limiting steps, understand metabolic flux, and guide synthetic biology efforts. As the pathway for this compound is not yet elucidated, the following table presents a template of the types of quantitative data that would be collected. The values provided are hypothetical and for illustrative purposes only.
| Enzyme (Hypothetical) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Euonymus Sesquiterpene Synthase 1 | Farnesyl Pyrophosphate (FPP) | 5.2 | 0.15 | 12.5 | 7.5 | 30 |
| CYP71AX2 (Hydroxylase) | Dihydro-beta-agarofuran | 15.8 | 0.08 | 6.7 | 7.0 | 28 |
| Euonymus Acyltransferase 1 | Polyhydroxylated Core, Acetyl-CoA | 25.0 | 1.2 | 102.4 | 8.0 | 35 |
| Euonymus Benzoyltransferase 1 | Acylated Core, Benzoyl-CoA | 12.3 | 0.5 | 41.7 | 7.5 | 30 |
| Pyridyl Diacid Synthase Complex | Amino Acid Precursor | N/A | N/A | N/A | N/A | N/A |
| Macrolactone Synthase | Acylated Core, Pyridyl Diacid Ligand | 8.5 | 0.05 | 4.2 | 6.5 | 25 |
Key Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound requires a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments that would be essential in this endeavor.
Isotopic Labeling Studies
Objective: To trace the incorporation of primary metabolites into the this compound structure, confirming precursor-product relationships.
Methodology:
-
Precursor Administration: Prepare solutions of isotopically labeled precursors (e.g., [¹³C₆]-glucose, [¹³C₅]-mevalonolactone, [¹⁵N]-lysine) in a suitable buffer.
-
Plant Material Culture: Administer the labeled precursors to cell suspension cultures, hairy root cultures, or whole seedlings of Euonymus laxiflorus. This can be done by adding the precursor to the growth medium or by direct injection.
-
Incubation: Allow the plant material to grow for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled precursors.
-
Metabolite Extraction: Harvest the plant tissue, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C enrichment and Mass Spectrometry (MS) to detect the incorporation of ¹⁵N.
Enzyme Assays with Cell-Free Extracts
Objective: To demonstrate the presence of specific enzymatic activities in crude protein extracts from Euonymus laxiflorus.
Methodology:
-
Protein Extraction: Harvest young, actively growing tissue (e.g., leaves, stems) of Euonymus laxiflorus. Grind the tissue in liquid nitrogen and extract total protein in an appropriate buffer containing protease inhibitors and reducing agents.
-
Assay Setup: Prepare a reaction mixture containing the cell-free protein extract, a putative substrate (e.g., FPP for sesquiterpene synthase activity), necessary cofactors (e.g., Mg²⁺ for terpene synthases, NADPH for CYPs), and a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Product Extraction: Stop the reaction and extract the products using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extract for the presence of the expected product using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.
Methodology:
-
RNA Extraction: Extract high-quality total RNA from tissues of Euonymus laxiflorus that are actively producing this compound, as well as from non-producing tissues as a control.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis: Assemble the sequencing reads into a transcriptome. Perform differential gene expression analysis to identify genes that are upregulated in the producing tissues.
-
Gene Annotation: Annotate the differentially expressed genes to identify candidates for sesquiterpene synthases, cytochrome P450s, acyltransferases, and other enzyme classes potentially involved in the pathway.
Heterologous Expression and Enzyme Characterization
Objective: To confirm the function of candidate genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate gene from Euonymus laxiflorus cDNA using PCR. Clone the gene into an appropriate expression vector for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Heterologous Expression: Transform the expression construct into the chosen host organism and induce protein expression.
-
Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays: Perform enzyme assays with the purified recombinant enzyme and the putative substrate to confirm its catalytic activity and characterize its kinetic properties (K_m, k_cat).
The following workflow diagram illustrates the process of gene discovery and functional characterization.
Caption: Workflow for biosynthetic gene discovery and characterization.
Conclusion and Future Outlook
The biosynthesis of this compound represents a significant and exciting challenge in the field of natural product chemistry. This guide has presented a putative pathway based on established biochemical principles and the known structure of the molecule. The validation of this proposed pathway will require a dedicated research effort employing the experimental strategies outlined herein. The successful elucidation of the complete biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of the Euonymus genus but also pave the way for the heterologous production of this compound and its analogs in engineered microbial systems. Such advances could enable a sustainable supply of this complex molecule for further pharmacological investigation and potential drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]
- 3. Comparative Transcriptome Analysis of Genes Involved in Sesquiterpene Alkaloid Biosynthesis in Trichoderma longibrachiatum MD33 and UN32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six new sesquiterpenes from Euonymus nanoides and their antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebenifoline E-II: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Ebenifoline E-II is a sesquiterpene alkaloid isolated from the stems and leaves of Euonymus laxiflorus. Despite initial interest in natural products from this plant, research into the specific biological activities of this compound has been limited. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its cytotoxicity and the experimental methods used for its evaluation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 133740-16-6 | ChemFaces |
| Natural Source | Euonymus laxiflorus | --INVALID-LINK-- |
| Compound Type | Sesquiterpene Alkaloid | --INVALID-LINK-- |
Biological Activity: Cytotoxicity Assessment
The primary investigation into the biological activity of this compound focused on its potential as a cytotoxic agent against a panel of human cancer cell lines. The results, as reported in the Journal of Natural Products, indicate a lack of significant cytotoxic activity.
Quantitative Cytotoxicity Data
The following table summarizes the 50% effective dose (ED₅₀) values for this compound against four human cancer cell lines. An ED₅₀ value represents the concentration of a compound that is required to achieve a 50% reduction in cell viability.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |
| KB | Nasopharynx Carcinoma | > 20 | [1] |
| COLO-205 | Colon Carcinoma | > 20 | [1] |
| Hepa-3B | Hepatoma | > 20 | [1] |
| Hela | Cervical Carcinoma | > 20 | [1] |
Experimental Methodologies
While the primary research article states that the cytotoxicity assay was performed as "previously described," detailed specifics for the this compound evaluation are not provided. However, based on common practices for in vitro cytotoxicity screening of natural products, a standard MTT assay protocol is outlined below.
General Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2] A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.[2]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the ED₅₀ value is determined from the dose-response curve.
Signaling Pathways and Logical Relationships
Due to the reported lack of significant biological activity for this compound in cytotoxicity assays, there have been no subsequent studies investigating its mechanism of action. Therefore, no signaling pathways have been elucidated for this compound.
The logical workflow for the initial investigation of this compound can be visualized as a straightforward screening process.
Caption: Workflow for the isolation and initial biological screening of this compound.
Conclusion
The available scientific literature on this compound is sparse and primarily centers on its initial isolation and lack of cytotoxic activity against a limited panel of cancer cell lines. The absence of significant biological activity in these primary screens has likely contributed to the dearth of further research into its potential mechanisms of action or therapeutic applications. For drug development professionals, this compound, in its current state of investigation, does not present a promising lead for anticancer therapies. Further comprehensive screening against a broader range of biological targets would be necessary to uncover any potential therapeutic value.
References
In-depth Technical Guide: Ebenifoline E-II Mechanism of Action Hypothesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpene alkaloid isolated from Euonymus laxiflorus.[1][2] Emerging research points towards a mechanism of action centered on cytotoxicity and the inhibition of nitric oxide (NO) production, suggesting its potential as a lead compound in oncology and inflammatory disease research. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols.
Core Hypothesis: Dual Action of Cytotoxicity and Anti-inflammatory Effects
The primary hypothesis for the mechanism of action of this compound revolves around two key biological activities:
-
Direct Cytotoxicity: this compound exhibits direct toxic effects on cells, leading to cell death. This activity is characteristic of many sesquiterpene alkaloids and is a focal point of investigation for anticancer applications.
-
Inhibition of Nitric Oxide (NO) Production: By modulating the production of nitric oxide, a key signaling molecule in inflammatory processes, this compound may exert potent anti-inflammatory effects.
Quantitative Data Summary
For context, a novel triterpene, Laxifolone-A, also isolated from Euonymus laxiflorus in the same study, demonstrated inhibition of nitrite (B80452) production with an IC50 of 0.12 ± 0.03 mg/mL. This suggests that compounds from this plant possess significant NO inhibitory activity.
Signaling Pathway Hypothesis
Based on the known mechanisms of other sesquiterpene alkaloids, a plausible signaling pathway for this compound's action can be hypothesized.
Cytotoxicity Pathway
The cytotoxic effects of sesquiterpene alkaloids are often mediated through the induction of apoptosis. This can involve multiple signaling cascades, including the activation of caspases and interference with mitochondrial function.
Caption: Hypothesized cytotoxic signaling pathway of this compound.
Nitric Oxide (NO) Production Inhibition Pathway
Sesquiterpene lactones have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. This is often achieved through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized pathway for NO production inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound, based on standard practices and the information available from related studies.
In Vitro Cytotoxicity Assay
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cells. The specific details may need to be optimized for the cell lines being tested.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This protocol outlines the measurement of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Objective: To determine the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, for enhanced stimulation)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and, if desired, IFN-γ (10 ng/mL) to induce iNOS expression and NO production. Include untreated and vehicle-treated controls.
-
Incubate for another 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Standard Curve:
-
Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
References
Toxicological Profile of Ebenifoline E-II: A Technical Guide
Disclaimer: No comprehensive, formally established toxicological profile for Ebenifoline E-II is available in publicly accessible scientific literature or regulatory databases. This document synthesizes the existing primary research on the cytotoxic and immunomodulatory properties of this compound to provide a preliminary understanding of its biological activities relevant to toxicology. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, such as Euonymus laxiflorus. While a full toxicological assessment, including studies on acute toxicity, genotoxicity, and carcinogenicity, has not been reported, existing in vitro research demonstrates that this compound possesses significant biological activity. Key findings indicate potent cytotoxic effects against several human cancer cell lines and complex immunomodulatory activities, including both the inhibition and induction of key signaling cytokines. This guide details the available data, experimental methodologies, and the current understanding of its mechanisms of action.
Cytotoxicity
This compound has been identified as a cytotoxic agent in studies on various human cancer cell lines. The primary available data on its cytotoxic potency comes from a study by Kuo et al. (2003).
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P-388 | Murine Lymphocytic Leukemia | < 0.1 |
| A549 | Human Lung Carcinoma | 0.48 |
| MCF-7 | Human Breast Cancer | 0.42 |
| HT-29 | Human Colon Adenocarcinoma | < 0.1 |
Data sourced from Kuo YH, et al. J Nat Prod. 2003;66(4):554-7.
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity was determined using a Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity.
Methodology:
-
Cell Plating: Cells were seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound, dissolved in DMSO and diluted with medium, was added to the wells at various concentrations. Control wells received medium with DMSO.
-
Incubation: The plates were incubated for a further 48 hours.
-
Cell Fixation: Adherent cells were fixed in situ by gently adding cold 50% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) was added to each well, and the plates were stained for 10 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) was read on an automated spectrophotometric plate reader at a wavelength of 515 nm.
-
IC50 Calculation: The percentage of cell growth was calculated relative to the control wells. The IC50 value was determined from the dose-response curves.
Methodological & Application
Application Note: Isolation and Purification of Ebenifoline E-II from Euonymus laxiflorus
Abstract
Ebenifoline E-II is a complex sesquiterpenoid alkaloid of significant interest to researchers in natural product chemistry and drug discovery. To date, a total synthesis for this compound has not been reported in the scientific literature. Therefore, the primary route to obtaining this compound for research purposes is through isolation from its natural source, the plant Euonymus laxiflorus. This document outlines a detailed protocol for the extraction, isolation, and purification of this compound from the plant material. The protocol is based on established methodologies for the separation of sesquiterpenoid alkaloids from plant matrices and is intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the sesquiterpenoid alkaloid family, a class of natural products known for their structural complexity and diverse biological activities. It is found in the stems and leaves of Euonymus laxiflorus, a plant belonging to the Celastraceae family. The intricate structure of this compound makes its chemical synthesis a formidable challenge, and as such, isolation from natural sources remains the most viable method for its procurement.
This protocol provides a comprehensive guide for the isolation and purification of this compound, beginning with the preparation of the plant material, followed by solvent extraction, and culminating in a multi-step chromatographic purification process. The methodologies described herein are designed to yield this compound of high purity suitable for spectroscopic analysis and biological screening.
Materials and Equipment
2.1 Plant Material:
-
Dried and powdered stems and leaves of Euonymus laxiflorus.
2.2 Solvents and Reagents:
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethanol (B145695) (EtOH), 95%
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Ammonia (B1221849) solution (25%)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel (for column chromatography), 200-300 mesh
-
C18 reversed-phase silica gel (for preparative HPLC)
-
Deionized water
2.3 Equipment:
-
Grinder or mill for plant material
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
pH meter
-
Separatory funnels
-
Glass columns for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector
-
Lyophilizer (freeze-dryer)
Experimental Protocols
3.1 Extraction of Plant Material
-
Maceration: The dried and powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration: The mixture is filtered, and the plant residue is re-extracted twice more under the same conditions.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.
3.2 Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in 1 M HCl (e.g., 1 L) and partitioned with n-hexane to remove non-polar compounds. The aqueous layer is retained.
-
Basification: The acidic aqueous layer is then basified to approximately pH 9-10 with a 25% ammonia solution.
-
Extraction of Alkaloids: The basified solution is extracted with dichloromethane (CH₂Cl₂). The organic layers containing the crude alkaloid fraction are combined.
-
Drying and Concentration: The combined CH₂Cl₂ extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.
3.3 Chromatographic Purification
3.3.1 Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane.
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection: Fractions are collected and monitored by TLC. Fractions containing compounds with similar TLC profiles are combined.
3.3.2 Preparative HPLC
-
Column: A C18 reversed-phase column is used.
-
Mobile Phase: A gradient of methanol and water is typically employed. The exact gradient profile should be optimized based on analytical HPLC of the enriched fractions.
-
Injection: The enriched fraction from the silica gel column containing this compound is dissolved in a minimal amount of methanol and injected into the preparative HPLC system.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure, and the final compound can be lyophilized to obtain a powder.
Data Presentation
Table 1: Summary of a Hypothetical Purification of this compound
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanolic Extract | 1000 | 150 | ~1 |
| Crude Alkaloid Fraction | 150 | 15 | ~10 |
| Silica Gel Chromatography | 15 | 1.5 | ~60 |
| Preparative HPLC | 1.5 | 0.1 | >98 |
Note: The values in this table are hypothetical and serve as an example. Actual yields and purities will vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.
Visualization of Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Concluding Remarks
The protocol detailed in this application note provides a robust framework for the successful isolation and purification of this compound from Euonymus laxiflorus. Adherence to these methodologies should enable researchers to obtain high-purity material for further chemical and biological investigations. It is important to note that optimization of certain steps, particularly the chromatographic separations, may be necessary depending on the specific characteristics of the plant material and the laboratory instrumentation available.
Application Notes and Protocols for the Quantification of Ebenifoline E-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a sesquiterpene alkaloid isolated from Euonymus laxiflorus with cytotoxic properties.[1] As a natural product with therapeutic potential, robust and reliable analytical methods for its quantification in various matrices, including biological fluids and plant extracts, are essential for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for the quantification of complex alkaloids and provide a strong foundation for researchers.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the quantification of this compound in simpler matrices such as plant extracts and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma and tissue homogenates, where low detection limits are crucial.
Data Presentation
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Internal Standard (IS) | A structurally similar, non-interfering compound |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Chromatography | |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 930.3 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of a pure standard |
| Collision Energy (CE) | To be optimized |
| Internal Standard (IS) | Stable isotope-labeled this compound or a structural analog |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material using HPLC-UV
This protocol outlines the extraction and analysis of this compound from the dried and powdered plant material of Euonymus laxiflorus.
1. Sample Preparation: Solid-Liquid Extraction
-
Accurately weigh 1.0 g of powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant pellet with an additional 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 1.0 mL of the initial mobile phase (95% A: 5% B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Prepare a calibration curve by serially diluting a stock solution of purified this compound in the initial mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
-
Inject the calibration standards, quality control (QC) samples, and the prepared plant extract samples.
-
Integrate the peak area corresponding to this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Table 2 . The specific MRM transitions and collision energies for this compound and the internal standard must be optimized by infusing a pure standard into the mass spectrometer.
-
Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples. A typical calibration range would be from 0.1 to 100 ng/mL.
-
Inject the processed calibration standards, QC samples, and plasma samples.
-
Quantify the analyte by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Given that the specific signaling pathway of this compound is not detailed in the provided search results beyond its cytotoxic activity, a generic diagram illustrating a potential mechanism of action for a cytotoxic compound is provided below.
Caption: Hypothetical signaling pathway for a cytotoxic compound.
References
Application Note: Development of a Cell-Based Assay for Evaluating the Cytotoxic Activity of Ebenifoline E-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a novel diterpenoid alkaloid with a complex chemical structure that suggests potential biological activity. Diterpenoid alkaloids, a diverse class of natural products, have been shown to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and neuroprotective properties.[1][2] Several studies have investigated the cytotoxic effects of diterpenoid alkaloids against various human tumor cell lines, employing assays that measure cell viability, proliferation, and apoptosis.[1][2][3][4] This application note provides a detailed protocol for developing and implementing a cell-based assay to determine the cytotoxic activity of this compound, a critical step in the early stages of drug discovery and development.[5]
The primary objective of this protocol is to establish a robust and reproducible method to quantify the dose-dependent effects of this compound on the viability of a selected cancer cell line. The assay is designed to be adaptable for high-throughput screening to identify initial hits and for more detailed mechanistic studies.
Postulated Signaling Pathway for this compound Cytotoxic Activity
While the specific molecular targets of this compound are unknown, many cytotoxic diterpenoid alkaloids have been found to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. A plausible hypothesis is that this compound may initiate its cytotoxic effect by inducing cellular stress, leading to the activation of pro-apoptotic signaling cascades. This could involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxic activity of this compound is outlined below. The process begins with cell culture and seeding, followed by compound treatment, and concludes with a cell viability assay and data analysis.
Caption: Experimental workflow for the cell-based cytotoxicity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human cancer cell line (e.g., A549, HeLa) | ATCC | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | Synthesized/Purified | N/A |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | In-house preparation | N/A |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT assay to measure the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture and Maintenance:
- Culture the selected human cancer cell line (e.g., A549 lung carcinoma cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain exponential growth.
2. Cell Seeding:
- Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium.
- Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
- Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
- Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
- After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
4. Incubation:
- Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
5. MTT Assay:
- After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
- Carefully aspirate the medium containing MTT from each well.
- Add 150 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Plot the percentage of cell viability against the log concentration of this compound.
- Determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Cytotoxic Effect of this compound on A549 Cells after 48h Treatment
| This compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 1 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 10 | 0.62 ± 0.05 | 49.6 ± 4.0 |
| 50 | 0.28 ± 0.03 | 22.4 ± 2.4 |
| 100 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| IC50 (µM) | N/A | 10.5 |
Conclusion
This application note provides a comprehensive protocol for the initial assessment of the cytotoxic activity of the novel diterpenoid alkaloid, this compound. The described MTT assay is a reliable and widely used method for determining the dose-dependent effects of a compound on cell viability. The results obtained from this assay will provide crucial preliminary data to guide further preclinical development, including more in-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound. Further investigations could include assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis to better understand the mechanism of action.[1]
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 4. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Nitric Oxide Inhibition Assay Using Ebenifoline E-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a novel compound with purported anti-inflammatory properties. One of the key mediators in the inflammatory process is nitric oxide (NO), and its overproduction is implicated in various inflammatory diseases. Therefore, assessing the ability of this compound to inhibit nitric oxide production in vitro is a crucial step in evaluating its therapeutic potential. These application notes provide a detailed protocol for determining the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory response by producing pro-inflammatory mediators, including nitric oxide. The inducible nitric oxide synthase (iNOS) enzyme is responsible for the production of large amounts of NO during inflammation.[1] Therefore, inhibiting iNOS expression or activity is a key target for anti-inflammatory drug development.
This document outlines the materials, reagents, and step-by-step procedures for conducting the nitric oxide inhibition assay, as well as a cytotoxicity assay to ensure that the observed inhibition is not due to cell death. Additionally, it provides insights into the potential signaling pathways that may be modulated by this compound.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro nitric oxide inhibition and cytotoxicity assays for this compound.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µg/mL) | Absorbance at 540 nm (Mean ± SD) | Nitrite (B80452) Concentration (µM) | % Inhibition of Nitric Oxide |
| Untreated Control | - | 0.102 ± 0.005 | 2.5 | - |
| LPS (1 µg/mL) | - | 0.854 ± 0.041 | 42.7 | 0 |
| This compound + LPS | 10 | 0.683 ± 0.032 | 34.1 | 20.1 |
| This compound + LPS | 25 | 0.451 ± 0.025 | 22.5 | 47.3 |
| This compound + LPS | 50 | 0.239 ± 0.018 | 11.9 | 72.1 |
| This compound + LPS | 100 | 0.157 ± 0.011 | 7.8 | 81.7 |
| L-NAME + LPS | 100 µM | 0.123 ± 0.009 | 6.1 | 85.7 |
L-NAME (N(G)-nitro-L-arginine methyl ester) is a known inhibitor of nitric oxide synthase and is used as a positive control.
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| Treatment | Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Untreated Control | - | 1.254 ± 0.063 | 100 |
| This compound | 10 | 1.231 ± 0.059 | 98.2 |
| This compound | 25 | 1.209 ± 0.061 | 96.4 |
| This compound | 50 | 1.187 ± 0.055 | 94.7 |
| This compound | 100 | 1.152 ± 0.058 | 91.9 |
The MTT assay is used to assess cell viability. A cell viability of over 90% is generally considered non-toxic.[2]
Experimental Protocols
In Vitro Nitric Oxide Inhibition Assay
This protocol is adapted from previously described methods for assessing the anti-inflammatory activity of natural products.[2][3][4]
1.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO2)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
1.2. Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
1.3. Assay Protocol
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare different concentrations of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and treat the cells with various concentrations of this compound for 1 hour.
-
Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS alone) and a negative control (cells in medium alone). A known iNOS inhibitor like L-NAME can also be used as a positive control.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
Cell Viability (MTT) Assay
This assay is crucial to determine if the observed nitric oxide inhibition is due to the pharmacological activity of this compound or its cytotoxic effects.[2][3]
2.1. Materials and Reagents
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
2.2. Assay Protocol
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with the same concentrations of this compound as used in the nitric oxide assay and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated sample / Absorbance of untreated control) x 100
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways involved in nitric oxide production and the experimental workflow for its inhibition assay.
References
- 1. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. dovepress.com [dovepress.com]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebenifoline E-II in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a diterpenoid alkaloid, a class of natural products known for a wide spectrum of biological activities.[1][2][3] Alkaloids, including those from the Delphinium genus where many diterpenoid alkaloids are found, have demonstrated effects such as antioxidant, antimicrobial, and cytotoxic activities.[1][2][4] These properties make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide a framework for utilizing this compound in HTS assays. The protocols are based on the general characteristics of diterpenoid alkaloids and are intended to be adapted and optimized for specific research targets.
Key Potential Applications for HTS
Given the known activities of related diterpenoid alkaloids, this compound could be screened for efficacy in several therapeutic areas:
-
Oncology: Screening against various cancer cell lines to identify cytotoxic or anti-proliferative effects.
-
Neurobiology: Investigating effects on neuronal cells, receptors, and enzymes, particularly in the context of neurodegenerative diseases.
-
Infectious Diseases: Assessing antimicrobial activity against a panel of bacterial and fungal pathogens.
-
Inflammation and Immunology: Evaluating anti-inflammatory properties in cell-based assays.
Data Presentation
Quantitative data from HTS assays involving this compound should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Hypothetical HTS Data Summary for this compound in a Cancer Cell Line Viability Screen
| Parameter | Value |
| Compound ID | This compound |
| Assay Type | Cell Viability (e.g., CellTiter-Glo®) |
| Cell Line | MCF-7 (Breast Adenocarcinoma) |
| Screening Concentration | 10 µM |
| % Inhibition (of cell growth) | 78% |
| Z'-factor | 0.72 |
| Signal-to-Background (S/B) | 15 |
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 78.3 |
| 3 | 55.6 |
| 1 | 22.4 |
| 0.3 | 8.9 |
| 0.1 | 2.1 |
| IC50 (µM) | 4.5 |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for screening this compound.
Protocol 1: Cell Viability High-Throughput Screen
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Acoustic liquid handler or multichannel pipette
Workflow Diagram:
Caption: Workflow for a cell-based HTS assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells to the desired seeding density (e.g., 2,000 cells/well) in complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution plate of this compound in DMSO.
-
Further dilute the compounds in culture medium to the final desired concentrations.
-
Using an acoustic liquid handler or multichannel pipette, add 10 µL of the diluted compound solutions to the appropriate wells of the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Return the plates to the incubator for 48 to 72 hours.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Target-Based Biochemical High-Throughput Screen (Hypothetical Kinase Inhibition Assay)
Objective: To determine if this compound inhibits the activity of a specific kinase enzyme.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant kinase (e.g., EGFR, BRAF)
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit
-
384-well low-volume white assay plates
-
Plate reader with luminescence detection
Signaling Pathway Diagram:
Caption: Kinase inhibition by this compound.
Procedure:
-
Compound Plating:
-
Dispense nanoliter volumes of this compound in DMSO into the assay plates using an acoustic liquid handler to create a concentration gradient.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the kinase and substrate peptide in the assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition based on controls and determine the IC50 value.
-
Conclusion
This compound represents a promising natural product for drug discovery efforts. The provided application notes and protocols offer a starting point for its integration into high-throughput screening campaigns. Researchers are encouraged to adapt and optimize these methods to suit their specific biological targets and assay technologies. Careful experimental design and data analysis will be crucial in elucidating the therapeutic potential of this diterpenoid alkaloid.
References
Application Notes and Protocols for Studying Ebenifoline E-II Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebenifoline E-II is a novel diterpenoid alkaloid under investigation for its potential therapeutic properties. Diterpenoid alkaloids as a class have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.[1] These notes provide detailed protocols for preclinical evaluation of this compound in established animal models to characterize its efficacy and mechanism of action. The following sections detail experimental designs for investigating both the anti-inflammatory and neuroprotective effects of this compound.
Anti-Inflammatory Activity of this compound
Diterpenoid alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][3] The protocols below are designed to assess the anti-inflammatory potential of this compound in vivo.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation and is suitable for screening novel anti-inflammatory compounds.[4][5]
1.1.1. Experimental Protocol
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Group II: this compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group III: this compound (Medium Dose, e.g., 20 mg/kg, p.o.)
-
Group IV: this compound (High Dose, e.g., 40 mg/kg, p.o.)
-
Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments (vehicle, this compound, or Indomethacin) orally.
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
1.1.2. Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 20 | 0.45 ± 0.04 | 47.1 |
| This compound | 40 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are representative.
Biochemical Analysis of Inflammatory Mediators
At the end of the paw edema experiment, animals can be euthanized, and tissue from the inflamed paw can be collected to measure levels of key inflammatory mediators.
1.2.1. Experimental Protocol
-
Tissue Homogenization: Homogenize the paw tissue in a suitable buffer.
-
ELISA Assays: Use commercially available ELISA kits to quantify the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) in the tissue homogenates.[6]
-
Western Blot Analysis: Perform Western blot analysis to determine the protein expression levels of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
1.2.2. Data Presentation
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | COX-2 Expression (relative to control) |
| Vehicle Control | - | 150 ± 12 | 210 ± 18 | 1.00 |
| This compound | 20 | 95 ± 8 | 135 ± 11 | 0.65 ± 0.05 |
| This compound | 40 | 68 ± 6 | 92 ± 9 | 0.42 ± 0.04 |
| Indomethacin | 10 | 62 ± 5 | 85 ± 7 | 0.38 ± 0.03** |
**p<0.01 compared to Vehicle Control. Data are representative.
Plausible Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many diterpenoid alkaloids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]
Plausible NF-κB inhibitory pathway of this compound.
Neuroprotective Activity of this compound
Diterpenoid alkaloids have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][7] The following protocols outline how to assess the neuroprotective potential of this compound.
Animal Model: LPS-Induced Neuroinflammation and Cognitive Deficit in Mice
This model mimics aspects of neuroinflammation-induced cognitive impairment relevant to neurodegenerative diseases.[8]
2.1.1. Experimental Workflow
Workflow for LPS-induced neuroinflammation model.
2.1.2. Experimental Protocol
-
Animals: Male C57BL/6 mice (25-30 g).
-
Grouping: Similar to the anti-inflammatory model, include vehicle control, multiple doses of this compound, and a relevant positive control if available.
-
Procedure:
-
Administer this compound or vehicle orally for 14 consecutive days.
-
On day 7, administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (0.25 mg/kg) to induce neuroinflammation. Control animals receive saline.
-
From day 12 to 14, conduct behavioral tests to assess learning and memory.
-
-
Behavioral Test: Morris Water Maze (MWM)
-
Acquisition Phase (Days 12-13): Train mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length over multiple trials.
-
Probe Trial (Day 14): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex). Analyze for markers of oxidative stress (e.g., Malondialdehyde (MDA), Glutathione (GSH)) and apoptosis (e.g., Caspase-3 activity).[9]
2.1.3. Data Presentation
Behavioral Data (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 13, s) | Time in Target Quadrant (s) |
| Control + Saline | - | 15.2 ± 2.1 | 25.8 ± 3.2 |
| Control + LPS | - | 45.5 ± 4.3 | 12.1 ± 1.8 |
| This compound + LPS | 20 | 28.3 ± 3.5 | 18.9 ± 2.5 |
| This compound + LPS | 40 | 20.1 ± 2.8 | 22.4 ± 2.9 |
*p<0.05, **p<0.01 compared to Control + LPS group. Data are representative.
Biochemical Data (Hippocampus)
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | Caspase-3 Activity (relative to control) |
| Control + Saline | - | 2.1 ± 0.3 | 1.00 |
| Control + LPS | - | 5.8 ± 0.6 | 2.50 ± 0.28 |
| This compound + LPS | 40 | 3.2 ± 0.4 | 1.45 ± 0.15 |
**p<0.01 compared to Control + LPS group. Data are representative.
Conclusion
These application notes provide a framework for the initial preclinical evaluation of this compound's anti-inflammatory and neuroprotective effects. The suggested animal models and experimental protocols are standard in the field and should yield robust data to guide further drug development efforts. Based on the known activities of other diterpenoid alkaloids, it is hypothesized that this compound will demonstrate efficacy in these models, potentially through the modulation of inflammatory and apoptotic pathways.[1][2] Further studies should focus on elucidating the precise molecular targets and exploring its therapeutic potential in chronic disease models.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential neuroprotection by Dendrobium nobile Lindl alkaloid in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of alkaloids from Piper longum in a MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebenifoline E-II
For Research Use Only
Introduction
Ebenifoline E-II is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While specific data for this compound is limited, research on related diterpenoid alkaloids isolated from plants of the Delphinium and Aconitum genera suggests several potential areas of investigation for this compound. This document provides an overview of the potential applications of this compound in research and generalized protocols for its investigation.
Note on Purchasing: this compound is available from specialized chemical suppliers for research purposes. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis detailing the compound's purity and identity.
Potential Research Applications
Based on the known biological activities of structurally related diterpenoid alkaloids, this compound may be investigated for the following properties:
-
Cytotoxic and Anti-cancer Activity: Many diterpenoid alkaloids exhibit cytotoxicity against various cancer cell lines.[1][2]
-
Antimicrobial and Antifungal Activity: Alkaloids are known to possess antibacterial and antifungal properties.[3][4]
-
Cardiotonic and Cardiotoxic Effects: Diterpenoid alkaloids from Aconitum and Delphinium species have been shown to have significant effects on cardiac function.[5][6][7]
-
Anti-inflammatory Activity: Some diterpenoid alkaloids have demonstrated anti-inflammatory effects, potentially through the inhibition of signaling pathways like NF-κB.[8]
Quantitative Data Summary
| Biological Activity | Key Quantitative Parameters | Potential Cell Lines / Models | Reference Compounds |
| Cytotoxicity | IC50 (half maximal inhibitory concentration) | A549 (lung carcinoma), DLD-1 (rectal adenocarcinoma), LNCaP & DU 145 (prostate cancer) | Doxorubicin, Paclitaxel |
| Antimicrobial Activity | MIC (minimum inhibitory concentration) | Staphylococcus aureus, Escherichia coli, Candida albicans | Penicillin, Amphotericin B |
| Cardiotonic Activity | % Increase in cardiac contraction amplitude, EC50 | Isolated frog heart, H9c2 cardiomyocytes | Lanatoside, Isoprenaline |
| Anti-inflammatory Activity | Inhibition of NO production (IC50), reduction in cytokine levels | RAW 264.7 macrophages | Dexamethasone |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
a. Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacteria.
a. Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
b. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathway Investigation
Diterpenoid alkaloids can modulate various signaling pathways. A potential pathway to investigate for anti-inflammatory effects is the NF-κB pathway.
Disclaimer
The information provided in these application notes is for research purposes only. This compound should be handled by trained professionals in a laboratory setting. The biological activities described are based on related compounds and are potential areas for investigation. The actual effects of this compound may differ and require experimental verification.
References
- 1. Alkaloids of Delphinium Species Distributed in Georgia and Their Cytotoxic Activity | Georgian Scientists [journals.4science.ge]
- 2. sid.ir [sid.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-cardiac activity relationship of C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentially Cardiotoxic Diterpenoid Alkaloids from the Roots of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Ebenifoline E-II Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Ebenifoline E-II in cell culture experiments.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture media, where its solubility is much lower.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] This may necessitate creating a more dilute stock solution in DMSO. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear upon addition to the media, but after a few hours in the incubator, I observe precipitation. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and interactions with media components over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH can occur when moving media between the bench and the incubator, affecting compound solubility.[2] The CO2 environment in an incubator can also alter the pH of the media.[2] | Pre-warm the media to 37°C before adding this compound.[2] Ensure the media is correctly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over the course of the experiment, leading to precipitation.[2][3] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of a poorly soluble compound like this compound?
A1: Preparing a stock solution correctly is fundamental for reproducible results.[4] Start by using a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds.[3]
Recommended Steps:
-
Solvent Selection: Test a range of solvents to find the most effective one for this compound. Common choices include DMSO, ethanol, and dimethylformamide (DMF).[3][4]
-
Dissolution: Use mechanical assistance such as vortexing or sonication to help dissolve the compound.[4] Gentle heating (e.g., 37°C) can also be effective, but you should be cautious about potential compound degradation.[3][4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2]
Q2: Are there alternatives to DMSO if it is not suitable for my experiment?
A2: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3] The choice of solvent will depend on the specific properties of this compound and the tolerance of your cell line.[3] It is essential to always run a vehicle control (the solvent without the compound) to account for any potential effects of the solvent on your experiment.[5]
Q3: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A3: You can perform a solubility test by creating a serial dilution of your this compound stock solution in your pre-warmed cell culture medium. Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals) immediately after preparation and at various time points (e.g., 1, 4, and 24 hours).[2] The highest concentration that remains clear is considered the maximum soluble concentration for your experimental conditions.[2]
Q4: Can pH modification be used to improve the solubility of this compound?
A4: If this compound has ionizable groups, adjusting the pH of the solution can significantly enhance its solubility.[4] For acidic compounds, increasing the pH may help, while for basic compounds, decreasing the pH might be beneficial.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution or gently warm it in a 37°C water bath for 5-10 minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure all particles are dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Pre-warm your complete cell culture medium to 37°C.
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the this compound stock solution into the pre-warmed medium.
-
Visually inspect each dilution for precipitation immediately after preparation and at regular intervals (e.g., 1, 4, 24 hours) under a microscope.[2]
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Challenges in Alkaloid Total Synthesis
Important Notice: As of our latest literature review, a total synthesis of Ebenifoline E-II has not been reported in peer-reviewed scientific journals. Therefore, this technical support guide focuses on the challenges commonly encountered during the total synthesis of Calyciphylline A-type Daphniphyllum alkaloids , a structurally related class of complex natural products. The solutions and methodologies provided are based on established synthetic strategies for these challenging targets and are intended to serve as a general resource for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: We are struggling with the construction of the caged, polycyclic core of a Calyciphylline A-type alkaloid. What are some successful strategies to assemble these complex skeletons?
A1: The construction of the intricate polycyclic core is a significant hurdle. Successful approaches often rely on powerful bond-forming reactions to forge key rings and stereocenters. Some notable strategies include:
-
Intramolecular Diels-Alder Reactions: This has been a powerful tool for constructing the DEF ring system of some calyciphylline congeners. A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) has been successfully employed.
-
Tandem Cyclizations: N-centered radical tandem cyclizations have been envisioned to rapidly assemble the tricyclic core of calyciphylline A and daphnicyclidin-type alkaloids.
-
Intramolecular Heck Reactions: This reaction has been pivotal in assembling the 2-azabicyclo[3.3.1]nonane moiety, a common feature in these alkaloids.
-
Dearomative Buchner Cycloaddition: This strategy has been used to create a bicyclo[4.1.0]heptane core, which can then undergo a C-C bond cleavage to form a seven-membered ring.[1]
Q2: Our synthesis is plagued by low stereoselectivity, particularly at quaternary centers. How can we improve stereocontrol?
A2: Achieving the correct stereochemistry is a critical challenge in the synthesis of Daphniphyllum alkaloids.[2] Several methods have been employed to address this:
-
Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions is a common and effective strategy. For instance, a stereocontrolled aldol (B89426) cyclization has been used to close a piperidine (B6355638) ring, setting multiple stereocenters.[3][4]
-
Chiral Auxiliaries and Catalysts: While less discussed in the provided context for this specific subclass, the use of chiral auxiliaries and asymmetric catalysis are general strategies to induce stereoselectivity.[2]
-
Photocycloadditions: A thia-Paternò-Büchi [2+2] photocycloaddition followed by a stereospecific reduction has been ingeniously used to install a challenging quaternary methyl group.[1]
Q3: We are encountering difficulties with a late-stage functional group interconversion, specifically the reduction of a sterically hindered olefin. What conditions have proven effective?
A3: Late-stage functional group manipulations on complex intermediates are often challenging due to steric hindrance and the presence of multiple reactive sites. In the total synthesis of (-)-calyciphylline N, the selective reduction of a fully substituted diene ester was a significant obstacle.[5]
Troubleshooting Unreactive Olefins:
| Reagent/Condition | Outcome |
| Stryker's reagent | Ineffective |
| DIBAL-H/CuI/HMPA | Ineffective |
| Rh-catalyzed hydrosilylation | Ineffective |
| Heterogeneous Hydrogenation (Pd/C, PtO₂, up to 1000 psi) | Ineffective |
| Li/NH₃ | Complex mixture of products |
| Successful Condition | Chemoselective Hydrogenation |
The specific successful conditions for the chemoselective hydrogenation were not detailed in the snippet but highlight the need for extensive screening of reagents and conditions.
Troubleshooting Guides
Problem: Poor Yield in Stille Carbonylation of a Sterically Encumbered Vinyl Triflate
Background: The introduction of a carbonyl group at a sterically hindered position is a common challenge. In the synthesis of (-)-calyciphylline N, a Stille carbonylation was employed to form a key precursor for a Nazarov cyclization.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient catalytic turnover | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. |
| Steric hindrance impeding coupling | Use less bulky phosphine (B1218219) ligands or consider alternative coupling partners. |
| Decomposition of reagents or intermediates | Ensure anhydrous and deoxygenated conditions. Add reagents slowly at low temperatures. |
Problem: Unsuccessful Intramolecular Aldol Cyclization to Form the ABC Ring System
Background: An intramolecular aldol cyclization can be a powerful method to construct the core azatricyclic ring system of calyciphylline A-type alkaloids.[3][4] Failure of this reaction can halt synthetic progress.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect enolate formation (regioselectivity) | Experiment with different bases (e.g., LDA, KHMDS) and solvent systems (e.g., THF, Et₂O) at various temperatures. |
| Reversibility of the aldol addition | Use conditions that favor the cyclized product, such as trapping the product or using a Lewis acid to promote the reaction. |
| Unfavorable ring strain in the transition state | Modify the substrate to reduce steric hindrance or alter the tether length between the nucleophile and electrophile. |
Experimental Protocols
Key Experiment: Stereocontrolled Aldol Cyclization for ABC Ring Formation
This protocol is a generalized representation based on the strategy reported for the formal synthesis of (±)-himalensine A.[3][4]
-
Preparation of the Precursor: The linear precursor containing both the ketone and aldehyde functionalities is synthesized through established methods.
-
Cyclization Conditions:
-
The precursor is dissolved in an anhydrous solvent such as THF under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to promote enolate formation.
-
The reaction is stirred at low temperature for a specified time to allow for the intramolecular cyclization to occur.
-
-
Workup and Purification:
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired azatricyclic alcohol.
-
Visualizations
Caption: A generalized retrosynthetic analysis for Calyciphylline A-type alkaloids.
Caption: Workflow for the intramolecular aldol cyclization to form the ABC ring system.
References
- 1. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies towards the synthesis of calyciphylline A-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ebenifoline E-II Extraction from Euonymus laxiflorus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and optimization of Ebenifoline E-II from Euonymus laxiflorus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sesquiterpene pyridine (B92270) alkaloid that has been isolated from the stems and leaves of Euonymus laxiflorus.[1] Alkaloids, as a class of compounds, are known for a wide range of pharmacological activities, making this compound a compound of interest for further research and drug development.
Q2: What part of Euonymus laxiflorus is best for this compound extraction?
A2: Current literature indicates that this compound has been successfully isolated from the stems and leaves of Euonymus laxiflorus.[1]
Q3: What are the known physical and chemical properties of this compound?
A3: this compound is a sesquiterpenoid with the molecular formula C48H51NO18.[1] It is soluble in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] This solubility profile is critical for selecting the appropriate extraction and purification solvents.
| Property | Value |
| Molecular Formula | C48H51NO18 |
| Compound Class | Sesquiterpene Pyridine Alkaloid |
| Plant Source | Stems and leaves of Euonymus laxiflorus |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Q4: What are the general principles for extracting alkaloids like this compound?
A4: The extraction of alkaloids is typically based on their basic nature.[2] A common method is acid-base extraction. In an acidic solution, alkaloids form salts and are soluble in water. By making the solution alkaline, the free base form of the alkaloid is liberated, which is generally soluble in organic solvents.[2][3][4] This allows for separation from non-alkaloidal compounds.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: We are experiencing a very low yield of the target compound after the extraction process. What are the likely causes and how can we improve the yield?
-
Answer: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Cell Lysis: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[5]
-
Improper Solvent Selection: this compound is soluble in solvents like ethyl acetate and chloroform.[1] The polarity of your extraction solvent is critical. Consider performing small-scale comparative extractions with different recommended solvents to determine the most effective one for your plant material.
-
Insufficient Extraction Time or Temperature: Extraction is a time-dependent process. Ensure you are allowing sufficient time for the solvent to penetrate the plant matrix. While elevated temperatures can increase extraction efficiency, be cautious as high temperatures can degrade thermolabile compounds.[2] Optimization studies varying time and temperature are recommended.
-
pH of the Medium: For acid-base extractions, ensure the pH is sufficiently acidic (around pH 2-3) to protonate the alkaloid and bring it into the aqueous phase, and sufficiently alkaline (around pH 9-10) to liberate the free base for extraction into the organic solvent.[4] Use a pH meter for accurate adjustments.
-
Number of Extraction Cycles: A single extraction is often insufficient. Perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction of the compound.
-
Issue 2: Purity of the Extracted this compound is Low
-
Question: Our extract contains a significant amount of impurities. How can we improve the purity of this compound?
-
Answer: Purity is a common challenge in natural product extraction. Consider the following purification strategies:
-
Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. An acid-base partitioning is highly effective for alkaloids. By dissolving the crude extract in an acidic aqueous solution, neutral and acidic impurities can be washed away with an immiscible organic solvent. Subsequently, basifying the aqueous layer and extracting with an organic solvent will yield a cleaner alkaloid fraction.[3][4]
-
Chromatographic Techniques: For high purity, chromatographic separation is essential.
-
Column Chromatography: Use silica (B1680970) gel or alumina (B75360) as the stationary phase. Given that silica gel is weakly acidic, it can be effective for the separation of alkaloids with non-polar solvents.[6] However, for strongly basic alkaloids, a basic adsorbent like alumina might be more suitable to prevent irreversible adsorption.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds from a complex mixture.[6][7][8] A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is a good starting point for sesquiterpene pyridine alkaloids.
-
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Question: We are consistently getting stable emulsions during the liquid-liquid partitioning step, which makes phase separation difficult. How can we resolve this?
-
Answer: Emulsion formation is a frequent problem, especially with plant extracts rich in surfactants. Here are some techniques to break emulsions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be a very effective method to separate the layers.
-
Filtration through Glass Wool: Passing the emulsified mixture through a plug of glass wool can sometimes help to coalesce the dispersed droplets.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
-
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction of this compound
This protocol is a synthesized methodology based on established principles for the extraction of sesquiterpene pyridine alkaloids.
-
Preparation of Plant Material:
-
Collect fresh stems and leaves of Euonymus laxiflorus.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).[5]
-
-
Initial Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in a 5% hydrochloric acid (HCl) aqueous solution.[7][8]
-
Partition the acidic aqueous solution with chloroform three times to remove acidic and neutral impurities. The chloroform layer contains the impurities and can be discarded.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide.[7][8]
-
Extract the alkaline aqueous solution with ethyl acetate three times. The this compound will be in the ethyl acetate layer.
-
Combine the ethyl acetate fractions, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate solution under reduced pressure to obtain the total alkaloid extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column (100-200 mesh) with a suitable non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Load the total alkaloid extract onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the compound of interest and concentrate to yield purified this compound.
-
Optimization Parameters
| Parameter | Range to be Optimized | Rationale |
| Extraction Solvent | Methanol, Ethanol, Ethyl Acetate, Chloroform | To determine the solvent that provides the highest extraction efficiency for this compound. |
| Extraction Time | 12, 24, 48 hours (Maceration) | To find the optimal duration for maximum yield without compound degradation. |
| Extraction Temperature | Room Temperature, 40°C, 60°C | To evaluate the effect of temperature on extraction efficiency and compound stability. |
| pH for Acid-Base Extraction | Acidic: pH 1-3; Alkaline: pH 8-11 | To ensure complete salt formation and liberation of the free base for efficient separation. |
Visualizations
References
- 1. Extraction of alkaloids | DOCX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. column-chromatography.com [column-chromatography.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ebenifoline E-II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Ebenifoline E-II.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a sesquiterpenoid alkaloid isolated from Euonymus laxiflorus. Its key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C48H51NO18[1] |
| Molecular Weight | 929.9 g/mol [1] |
| Physical Description | Powder[1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] |
| Storage Temperature | -20℃[2] |
Q2: Which crystallization methods are most suitable for a small molecule like this compound?
A2: For small molecules like this compound, several crystallization techniques can be effective. The choice of method depends on the compound's properties and the quantity of material available. Commonly successful methods include:
-
Slow Evaporation: This is often the simplest first attempt, suitable for compounds that are stable at room temperature.[3] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.[3]
-
Vapor Diffusion: This is an excellent method when working with small amounts of material.[4] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "bad" solvent (antisolvent) that is more volatile. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4][5]
-
Slow Cooling (Recrystallization): This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[3] A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[3][6]
Q3: How do I choose the right solvent for crystallizing this compound?
A3: The ideal solvent is one in which this compound is moderately soluble. If the compound is too soluble, it may not crystallize, and if it is not soluble enough, you will not be able to create a saturated solution. Based on its known solubility, good starting points for screening would be chloroform, dichloromethane, ethyl acetate, or acetone.[1] A two-solvent system (a "good" solvent in which it is soluble and a "bad" solvent in which it is insoluble) is often used for techniques like vapor diffusion and layering.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated: The concentration of this compound is too low. | - Concentrate the solution by slowly evaporating some of the solvent. - For slow cooling methods, ensure the initial solution is fully saturated at the higher temperature. |
| Incorrect solvent: The compound may be too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents. - Introduce an antisolvent in which this compound is insoluble. | |
| Cooling rate is too fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | - Slow down the cooling process. For example, place the crystallization vessel in a Dewar flask with warm water to allow for gradual cooling.[3] | |
| Formation of Oil or Amorphous Precipitate | Supersaturation is too high: The concentration of the compound is excessively high. | - Dilute the solution slightly with the "good" solvent. - Re-dissolve the oil/precipitate by gentle heating and then allow it to cool more slowly. |
| Presence of impurities: Impurities can inhibit crystal nucleation and growth. | - Ensure the this compound sample is of high purity (≥98%).[1] Consider an additional purification step like column chromatography if needed. | |
| Formation of Many Small Crystals | Too many nucleation sites: This can be caused by dust, scratches on the glassware, or rapid changes in conditions. | - Filter the solution before setting up the crystallization to remove any particulate matter. - Use clean, scratch-free glassware. - Slow down the rate of supersaturation (e.g., slower evaporation or cooling). |
| High concentration: A very high concentration can lead to rapid nucleation. | - Try a slightly lower starting concentration. | |
| Crystals are Twinned or Clumped Together | Rapid crystal growth: Fast growth can lead to imperfections and aggregation. | - Reduce the rate of crystallization by slowing down evaporation, cooling, or antisolvent diffusion. |
| Mechanical disturbance: Vibrations or movement can disrupt crystal growth. | - Place the crystallization experiment in a quiet, undisturbed location. |
Experimental Protocols
Below are detailed starting protocols for common crystallization methods. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Slow Evaporation
-
Preparation of Solution: Dissolve a known quantity of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.
-
Evaporation: Cover the vessel with parafilm and poke a few small holes in it with a needle.[3] The number of holes can be adjusted to control the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free location at a constant temperature.
-
Monitoring: Check for crystal growth periodically without disturbing the vessel.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
-
Prepare the Reservoir: In the outer well of a vapor diffusion plate or a larger vial, add an antisolvent in which this compound is insoluble (e.g., hexane (B92381) or cyclohexane).
-
Prepare the Drop: Dissolve this compound in a "good" solvent (e.g., chloroform or dichloromethane) to a moderate concentration.
-
Set up the Diffusion:
-
Hanging Drop: Pipette a small drop (1-5 µL) of the this compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir well, sealing it with grease.[7]
-
Sitting Drop: Pipette a small drop (1-5 µL) of the this compound solution onto the post in the middle of the reservoir well.[8]
-
-
Seal and Incubate: Seal the plate or vial and store it in a stable, vibration-free environment.
-
Equilibration: The more volatile antisolvent will slowly diffuse into the drop, causing the concentration of this compound to increase and induce crystallization.[8][9]
Protocol 3: Slow Cooling (Recrystallization)
-
Dissolution: In a small flask, add the impure solid this compound. Add a small amount of a suitable solvent (one in which the compound is much more soluble when hot than cold).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to fully dissolve the compound.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[11]
-
Drying: Allow the crystals to dry completely.
Visualizations
Caption: A flowchart illustrating the general workflow for this compound crystallization.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. This compound | CAS:133740-16-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 4. unifr.ch [unifr.ch]
- 5. Growing Crystals [web.mit.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [sites.pitt.edu]
Technical Support Center: Overcoming Poor Yield in Complex Alkaloid Synthesis
Disclaimer: Information regarding the specific synthesis of Ebenifoline E-II is not publicly available in the reviewed scientific literature. Therefore, this guide provides general troubleshooting advice and best practices applicable to the synthesis of complex indole (B1671886) alkaloids, a class of compounds to which this compound likely belongs. The principles and methodologies discussed are based on common challenges encountered in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step synthesis is very low. Where should I start troubleshooting?
A: Start by analyzing each step of the synthesis individually. A low overall yield is a cumulative result of the yields of individual reactions. Identify the step with the lowest yield, as this is your primary target for optimization. Re-run the low-yielding reaction on a small scale and meticulously monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: How can I be sure that my starting materials are not the source of the problem?
A: The purity of your starting materials is crucial. Impurities can interfere with reactions, poison catalysts, or lead to unwanted side products. Always ensure your starting materials meet the required purity specifications. If you are using commercially available reagents, check their certificate of analysis. For intermediates synthesized in-house, ensure they are thoroughly purified and characterized (e.g., by NMR, IR, and mass spectrometry) before proceeding to the next step.
Q3: Could the reaction scale be affecting my yield?
A: Yes, scaling up a reaction can introduce new challenges.[1] Issues such as inefficient mixing, localized overheating, and difficulties in maintaining an inert atmosphere can become more pronounced on a larger scale. When scaling up, consider using a mechanical stirrer, monitoring the internal reaction temperature, and ensuring efficient heat transfer.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: The reaction is not proceeding to completion (stalled reaction).
Potential Cause & Troubleshooting Steps:
-
Insufficient Reagent/Catalyst Activity:
-
Question: Have you confirmed the activity of your reagents and catalysts?
-
Answer: Reagents can degrade over time, and catalysts can become deactivated. Use freshly opened or purified reagents whenever possible. For catalysts, especially sensitive ones like palladium or Grubbs-type catalysts, ensure they are handled under an inert atmosphere. Consider performing a test reaction with a known substrate to confirm catalyst activity.
-
-
Suboptimal Reaction Conditions:
-
Question: Have you explored a range of reaction conditions?
-
Answer: Temperature, concentration, and reaction time are critical parameters. A reaction that stalls at room temperature might proceed to completion with gentle heating. Conversely, excessive heat can lead to decomposition. Systematically screen different temperatures and monitor the reaction progress. High dilution conditions can sometimes favor the desired intramolecular reaction over intermolecular side reactions.[2]
-
Issue 2: The formation of significant side products is reducing the yield of the desired product.
Potential Cause & Troubleshooting Steps:
-
Incorrect Reaction Temperature:
-
Question: Is the reaction temperature too high or too low?
-
Answer: Running a reaction at a lower temperature can sometimes improve selectivity and minimize the formation of side products.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome. A systematic study of the reaction temperature's effect on the product distribution is recommended.
-
-
Presence of Impurities:
-
Question: Could impurities in the starting material or solvent be causing side reactions?
-
Answer: As mentioned in the FAQs, impurities are a common cause of side product formation. Ensure all starting materials and solvents are of high purity and are dry, especially for moisture-sensitive reactions.
-
Issue 3: Difficulty in purifying the product, leading to material loss.
Potential Cause & Troubleshooting Steps:
-
High Polarity of the Alkaloid:
-
Question: Is your target compound highly polar and difficult to separate using standard chromatography?
-
Answer: Many alkaloids are polar and may streak on normal-phase silica (B1680970) gel. Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica. Alternatively, employing a more polar eluent system or using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[1]
-
-
Formation of a Mixture of Diastereomers:
-
Question: Has the reaction produced a mixture of diastereomers that are difficult to separate?
-
Answer: If diastereomers are being formed, optimizing the reaction conditions to improve diastereoselectivity is the best approach. This could involve changing the solvent, temperature, or catalyst. If separation is unavoidable, specialized chromatographic techniques, such as chiral chromatography, may be necessary.[1]
-
Quantitative Data Summary
Due to the lack of specific data on this compound synthesis, a quantitative data table cannot be provided. For general complex alkaloid syntheses, such as that of ibogaine, total synthesis yields can range from as low as 0.14% to 4.61% over 9-15 steps.[3] This highlights the importance of optimizing each step to maximize the overall yield.
| Synthesis Step (Hypothetical) | Reported Yield Range (%) | Key Optimization Parameters |
| A -> B | 40 - 60 | Temperature, Catalyst Loading |
| B -> C | 30 - 50 | Solvent, Reaction Time |
| C -> D | 50 - 70 | Reagent Purity, pH |
| D -> E | 20 - 40 | Ligand Choice, Inert Atmosphere |
| This table presents hypothetical data for illustrative purposes and is not specific to this compound synthesis. |
Experimental Protocols
As specific experimental details for this compound are unavailable, detailed protocols cannot be provided. Researchers should refer to the methodologies reported for the synthesis of structurally similar indole alkaloids and adapt them accordingly. A general approach to optimizing a problematic reaction step would involve:
-
Small-Scale Test Reactions: Conduct a series of small-scale reactions to screen different parameters (e.g., solvent, temperature, catalyst, reagent stoichiometry).
-
Reaction Monitoring: Closely monitor the progress of each test reaction using TLC, LC-MS, or GC-MS to determine the consumption of starting material and the formation of the product and any byproducts.
-
Analysis of Results: Identify the conditions that provide the best yield and purity of the desired product.
-
Scale-Up: Carefully scale up the optimized conditions, paying attention to the factors mentioned in the FAQs.
Visualizations
Caption: A general workflow for troubleshooting poor yield in a multi-step synthesis.
References
Technical Support Center: Purity Assessment of Ebenifoline E-II by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ebenifoline E-II.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: For a complex alkaloid like this compound, a reversed-phase HPLC method is a suitable starting point. A C18 column is often a good choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is recommended to ensure good separation of potential impurities with different polarities.
Q2: What are the critical parameters to optimize for the HPLC method?
A2: Key parameters to optimize include the mobile phase composition (including the type and concentration of the buffer and organic modifier), the pH of the mobile phase, the column temperature, the flow rate, and the detection wavelength. Each of these can significantly impact the resolution, peak shape, and retention time of this compound and its impurities.
Q3: How can I improve poor peak shape, such as tailing or fronting?
A3: Peak tailing can be caused by column overload, secondary interactions with the stationary phase, or contamination.[1][2] To address this, try reducing the sample concentration, using a different column, or ensuring the column is thoroughly cleaned.[1] Peak fronting is often a result of injecting too much sample or using a sample solvent that is stronger than the mobile phase.[1] Ensure your injection volume is appropriate and that the sample solvent is compatible with the mobile phase.[1]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time shifts can be due to several factors, including inconsistent mobile phase preparation, column aging, or fluctuations in pump flow or column temperature.[3] Always ensure your mobile phase is well-mixed and degassed.[1] Using a temperature-controlled column compartment can also improve stability.[1]
Q5: I am observing high backpressure in my HPLC system. What should I do?
A5: High backpressure is often a sign of a blockage in the system, which could be due to a clogged column frit, contaminated mobile phase, or blocked tubing.[1] Start by flushing the column with a strong, compatible solvent.[1] If the problem persists, you may need to replace the column or check other system components for blockages.[1][4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: High System Backpressure
High backpressure can damage the HPLC system and should be addressed promptly.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Clogged Column Frit | 1. Reverse the column and flush with a strong, compatible solvent (e.g., 100% acetonitrile or methanol). 2. If pressure remains high, replace the frit. | Normal operating pressure is restored. |
| Blocked Tubing or Fittings | 1. Systematically loosen fittings starting from the detector and working backwards to the pump to identify the location of the blockage. 2. Replace any kinked or blocked tubing. | The source of the blockage is identified and resolved, leading to normal pressure. |
| Contaminated Mobile Phase | 1. Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. 2. Degas the mobile phase thoroughly before and during use.[1] | Prevents particulate matter from entering the system and causing blockages. |
| Sample Precipitation | 1. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 2. Consider filtering the sample before injection. | Prevents sample-related blockages in the injector or column. |
Issue 2: Poor Peak Shape
Poor peak shape can affect the accuracy of quantification.
| Problem | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with silanol (B1196071) groups on the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Column overload. | Reduce the concentration of the sample being injected.[1] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| High injection volume. | Reduce the injection volume.[1] | |
| Split Peaks | Partially clogged column frit or void in the column packing. | Replace the column. |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1] |
Issue 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and integration of peaks.
| Problem | Possible Cause | Troubleshooting Step |
| Noisy Baseline | Air bubbles in the system. | Degas the mobile phase and purge the pump.[3] |
| Contaminated mobile phase or detector flow cell. | Use high-purity solvents and flush the detector flow cell.[1][4] | |
| Drifting Baseline | Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] |
Experimental Protocols
Proposed HPLC Method for this compound Purity Assessment
This method serves as a starting point and may require further optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound standard and samples in methanol to a concentration of 1 mg/mL. |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the typical workflow for HPLC analysis.
Caption: A flowchart of the HPLC analysis process.
Troubleshooting Logic for HPLC Issues
This diagram provides a logical approach to diagnosing common HPLC problems.
Caption: A decision tree for troubleshooting HPLC problems.
References
Technical Support Center: Minimizing Off-Target Effects of Ebenifoline E-II in Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Ebenifoline E-II. By following these troubleshooting guides and frequently asked questions (FAQs), users can enhance the specificity of their experiments and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to misleading experimental outcomes, including cytotoxicity, the activation of irrelevant signaling pathways, and a misinterpretation of the compound's true efficacy and mechanism of action.[1]
Q2: What is the crucial first step to characterize the off-target profile of this compound?
A2: The initial and most critical step is to establish a "therapeutic window" for this compound. This involves performing concentration-response curves for both its on-target activity and its general cytotoxicity. This will help identify a concentration range where the on-target effects are maximized while minimizing broad cellular toxicity that can confound results.
Q3: How can I select the optimal concentration of this compound for my cell-based assays to minimize off-target effects?
A3: The optimal concentration should be determined by a dose-response experiment in your specific cell line.[2] Key readouts should include:
-
Cell viability assay (e.g., MTT, CellTiter-Glo): To assess cytotoxicity.[1][2]
-
Target engagement assay (e.g., Western blot for a downstream marker): To measure on-target activity.[2]
-
Off-target engagement assay (e.g., Western blot for known off-target pathways): To monitor unintended effects.[2]
The goal is to find a concentration that provides significant on-target activity without causing substantial cell death or engaging known off-target pathways.[2] It is advisable to use the lowest concentration that shows a clear on-target effect to reduce the likelihood of off-target binding.[3]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors, including:
-
Compound Instability: this compound may be degrading in your cell culture medium or stock solution.[1][4] Always prepare fresh solutions and check for signs of degradation like color change or precipitation.[4]
-
Cell Culture Variability: Ensure consistency in cell passage number, confluency, and overall health, as these can influence cellular response.[1]
-
Inaccurate Pipetting: Use calibrated pipettes, especially for serial dilutions, as small errors can lead to significant variations in biological response.[1]
-
Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) might be exerting a biological effect at the concentration used. Keep the final solvent concentration low (typically <0.5%) and consistent across all wells.[5][6]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: High Cytotoxicity Observed at Concentrations Close to the On-Target IC50
| Possible Cause | Suggested Solution | Experimental Protocol |
| Off-target toxicity | Validate toxicity with an orthogonal method. Test in a cell line lacking the intended target. | Orthogonal Viability Assay: If using a metabolic assay like MTT, confirm results with a membrane integrity assay such as LDH release.[1] Target-Negative Cell Line Control: Culture and treat a cell line that does not express the primary target of this compound. Any observed toxicity would be off-target. |
| Compound precipitation | Visually inspect solutions for precipitate. Use a lower concentration or a different formulation. | Solubility Assessment: Prepare this compound at the working concentration in assay medium and visually inspect for precipitation under a microscope. Centrifuge and measure the concentration in the supernatant. |
| Assay interference | The compound may be interfering with the assay reagents (e.g., reducing MTT).[1] | Cell-Free Assay Control: Run the cytotoxicity assay in the absence of cells but with this compound to check for direct chemical reactions with the assay components. |
Problem 2: Phenotype Observed Does Not Align with Known On-Target Biology
| Possible Cause | Suggested Solution | Experimental Protocol |
| Undisclosed off-target activity | Use a structurally unrelated inhibitor for the same target. Employ a negative control analog. | Orthogonal Inhibitor: Treat cells with a different inhibitor for the same target. A similar phenotype suggests an on-target effect.[6] Inactive Analog Control: If available, use a structurally similar but biologically inactive version of this compound. This analog should not produce the same phenotype.[6] |
| Activation of an unexpected signaling pathway | Perform a broad-spectrum kinase or receptor profiling assay. | Kinase Profiling: Submit this compound to a commercial kinase profiling service to screen against a panel of kinases to identify potential off-target interactions. |
| Non-specific binding | Include a non-ionic detergent in the assay buffer to disrupt aggregates. | Detergent Disruption: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer to prevent compound aggregation.[6] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include "cells + medium only" (negative control) and "cells + staurosporine (B1682477) 1 µM" (positive control for toxicity) wells.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling at 95°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein or a downstream marker.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizing Experimental Workflows and Pathways
To further aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
addressing batch-to-batch variability of Ebenifoline E-II
Welcome to the Ebenifoline E-II Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential targets?
This compound is a natural product with the molecular formula C48H51NO18.[1] In silico and preliminary experimental data suggest that it may act as an inhibitor of several tyrosine kinases, including Janus kinase (JAK), the proto-oncogene c-RET, and FMS-like tyrosine kinase 3 (FLT3).[1] These kinases are implicated in various signaling pathways that regulate cell proliferation, differentiation, and survival.
Q2: We are observing significant differences in experimental outcomes between different batches of this compound. Why is this happening?
Batch-to-batch variability is a common challenge with natural products. This variability can stem from several factors, including:
-
Source Material Variation: The geographical location, climate, and time of harvest of the plant source can significantly alter the concentration of the active compound and the presence of other potentially interfering molecules.
-
Extraction and Purification Processes: Minor variations in extraction solvents, temperature, and purification methods can lead to differences in the final purity and composition of the this compound batch.
-
Compound Stability: this compound, like many complex natural products, may be susceptible to degradation over time, especially if not stored under optimal conditions.
Q3: How can we minimize the impact of batch-to-batch variability on our experimental results?
To mitigate the effects of batch-to-batch variability, we recommend the following:
-
Comprehensive Batch Qualification: Before initiating a series of experiments, it is crucial to qualify each new batch of this compound. This should include analytical chemistry techniques to confirm identity and purity, as well as a functional assay to assess biological activity.
-
Use of a Single Batch for Key Experiments: Whenever possible, use a single, well-characterized batch for a complete set of experiments to ensure internal consistency.
-
Inclusion of Reference Standards: If available, a certified reference standard of this compound should be used as a control in all experiments.
-
Robust Experimental Design: Incorporate appropriate controls and replicates in your experimental design to account for potential variability.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored as a solid at -20°C or below, protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 values with a new batch. | Lower purity or degradation of the new batch. | 1. Verify the purity of the new batch using HPLC. 2. Confirm the identity of the compound using mass spectrometry. 3. Perform a functional assay with a positive control to assess the activity of the new batch. |
| High variability in IC50 values across replicate experiments. | Inconsistent cell seeding density or cell health. | 1. Ensure a consistent cell seeding density across all wells and plates. 2. Regularly check cell cultures for viability and signs of stress or contamination. 3. Use cells within a consistent passage number range for all experiments. |
| Precipitation of this compound in culture medium. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Consider reducing the final concentration of DMSO in the culture medium. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Unexpected Phenotypes or Off-Target Effects
| Issue | Possible Cause | Troubleshooting Steps |
| Observation of a cellular effect that does not align with the known downstream signaling of JAK, c-RET, or FLT3. | Presence of other bioactive compounds in the this compound batch. | 1. Analyze the purity of the batch using high-resolution analytical techniques to identify potential contaminants. 2. If possible, test a different batch of this compound to see if the unexpected phenotype persists. |
| Off-target inhibition of other kinases or cellular proteins. | 1. Perform a kinase panel screen to identify other potential targets of this compound. 2. Use a structurally unrelated inhibitor of the same target (if available) as a control to confirm that the observed phenotype is on-target. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of different batches of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound batch in HPLC-grade methanol.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Procedure: Inject 10 µL of each sample and run the gradient program.
-
Data Analysis: Compare the chromatograms of the different batches. The purity can be estimated by the area of the main peak relative to the total area of all peaks.
| Parameter | Batch A | Batch B | Reference Standard |
| Retention Time (min) | 15.2 | 15.3 | 15.2 |
| Purity (%) | 92.5 | 98.1 | 99.5 |
Protocol 2: In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a target kinase (e.g., JAK2).
Methodology:
-
Reagents: Recombinant JAK2 enzyme, appropriate substrate (e.g., a peptide substrate), ATP, and a kinase assay buffer.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Batch | IC50 (nM) against JAK2 |
| Batch A | 150 |
| Batch B | 85 |
| Reference Standard | 80 |
Signaling Pathways and Experimental Workflows
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Caption: c-RET Signaling Pathway and Potential Inhibition.
Caption: Recommended Workflow for Batch Qualification.
References
Technical Support Center: Enhancing the Bioavailability of Ebenifoline E-II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Ebenifoline E-II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic uses?
This compound is a natural sesquiterpene alkaloid isolated from plants such as Euonymus laxiflorus.[1] While specific therapeutic applications are still under investigation, alkaloids as a class of compounds exhibit a wide range of biological activities, making this compound a person of interest for further research.
Q2: What are the known challenges in the oral bioavailability of this compound?
Currently, there is limited specific data on the bioavailability of this compound. However, like many other alkaloids, it is anticipated to have poor oral bioavailability due to low aqueous solubility and potential first-pass metabolism.[2] this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which suggests it is a lipophilic compound with potentially low aqueous solubility.[1]
Q3: What general strategies can be employed to improve the bioavailability of alkaloids like this compound?
Several formulation strategies can be explored to enhance the bioavailability of alkaloids:[2][3]
-
Lipid-Based Formulations: Incorporating the compound into systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][4]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can lead to a higher dissolution rate and improved bioavailability.[5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug into an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[4][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[2][3]
-
Co-administration with Bioenhancers: Natural compounds like piperine (B192125) have been shown to enhance the bioavailability of other drugs by inhibiting metabolic enzymes and efflux pumps.[3][8]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments to improve this compound bioavailability.
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | - Inefficient particle size reduction.- Inappropriate formulation excipients.- Crystalline nature of this compound. | - Optimize micronization or nanosizing techniques.- Screen different polymers and surfactants for compatibility and solubilization.- Prepare an amorphous solid dispersion. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing.- Physiological variability in animal models.- Formulation instability. | - Ensure accurate and consistent administration of the formulation.- Increase the number of animals per group.- Assess the physical and chemical stability of the formulation under relevant conditions. |
| No significant improvement in bioavailability with lipid-based formulations. | - Poor emulsification of the formulation in the gastrointestinal tract.- Inefficient lymphatic uptake. | - Optimize the ratio of oil, surfactant, and co-surfactant in SEDDS.- Consider using long-chain triglycerides to promote lymphatic transport. |
| Limited enhancement of permeability in Caco-2 cell assays. | - this compound is a substrate for efflux transporters (e.g., P-glycoprotein).- Tight junctions of Caco-2 monolayer are not sufficiently opened. | - Co-administer with a known P-glycoprotein inhibitor like piperine.- Include permeation enhancers in the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot oil phase under high-speed homogenization for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of this compound.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the inserts.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with 5% CO2.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Dissolution at 2h (%) |
| This compound (unprocessed) | > 2000 | N/A | N/A | < 5 |
| This compound SLNs | 150 ± 25 | -25 ± 5 | 85 ± 7 | 70 ± 8 |
| This compound SEDDS | 25 ± 8 (emulsion droplet size) | -15 ± 4 | 98 ± 2 | > 90 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (suspension) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound SLNs | 250 ± 45 | 1.5 | 1250 ± 210 | 500 |
| This compound SEDDS | 400 ± 60 | 1.0 | 2000 ± 300 | 800 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential pathways affecting this compound absorption and bioavailability.
References
- 1. This compound | CAS:133740-16-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aenova-group.com [aenova-group.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nitric Oxide Inhibitors: Evaluating Ebenifoline E-II in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with crucial roles in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS, often triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS), can lead to excessive NO production. This overproduction is implicated in the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the inhibition of NOS, particularly the iNOS isoform, represents a significant therapeutic strategy.
This guide provides a comparative overview of various nitric oxide inhibitors. A central focus is placed on contextualizing the potential of Ebenifoline E-II, a sesquiterpene alkaloid derived from Euonymus laxiflorus. While direct experimental data on the nitric oxide inhibitory activity of this compound is not yet available in the public domain, this guide draws upon existing research into related compounds from the Euonymus genus and the broader class of sesquiterpenes to provide a scientifically grounded perspective on its potential. This information is juxtaposed with data from well-characterized, classical NOS inhibitors to offer a comprehensive comparative landscape.
Comparative Analysis of Nitric Oxide Inhibitors
The efficacy of nitric oxide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values, however, are highly dependent on the experimental system, including the specific NOS isoform, its species of origin, and whether the assay is cell-based or uses purified enzymes. The following table summarizes the inhibitory activities of several compounds, including those from the Euonymus genus and other relevant natural products, alongside established synthetic inhibitors.
| Inhibitor Class | Specific Compound | Target/Assay System | IC50 / Ki Value | Reference |
| Sesquiterpene Alkaloid (Contextual) | Compounds from EuonymusGenus | LPS-induced NO in BV-2 microglia | Qualitative Inhibition Reported | [1] |
| Euonymusisopimaric acid A | LPS-induced NO in BV-2 microglia | IC50: 2.4 µM | [2] | |
| Euonymusisopimaric acid F | LPS-induced NO in BV-2 microglia | IC50: 1.6 µM | [2] | |
| Sesquiterpene Lactone | Ergolide | LPS/IFN-γ-induced NO in RAW 264.7 | IC50: 1.95 µM | [3] |
| 8-deoxylactucin | LPS-induced NO in murine peritoneal cells | IC50: 2.81 µM | [4] | |
| Zaluzanin-C | LPS/IFN-γ-induced NO in RAW 264.7 | IC50: 6.61 µM | [5] | |
| Estafiatone | LPS/IFN-γ-induced NO in RAW 264.7 | IC50: 3.80 µM | [5] | |
| Arginine Analogs | L-NAME | Human iNOS | pIC50: 4.3 (IC50: ~50 µM) | |
| L-NAME | Human nNOS | pIC50: 5.7 (IC50: ~2.0 µM) | ||
| L-NAME | Human eNOS | pIC50: 5.6 (IC50: ~2.5 µM) | ||
| L-NAME | Bovine nNOS | Ki: 15 nM | [6] | |
| L-NAME | Human eNOS | Ki: 39 nM | [6] | |
| L-NAME | Murine iNOS | Ki: 4.4 µM | [6] | |
| L-NMMA | nNOS | IC50: 4.1 µM | [6] | |
| Guanidines | Aminoguanidine (B1677879) | iNOS from LPS-treated rat lung | IC50: 30 µM | [7] |
| Aminoguanidine | cNOS from rat brain | IC50: 140 µM | [7] | |
| Isothioureas | S-Ethylisothiourea | Purified Human iNOS | Ki: 19 nM | [8] |
| S-Ethylisothiourea | Purified Human nNOS | Ki: 29 nM | [8] | |
| S-Ethylisothiourea | Purified Human eNOS | Ki: 39 nM | [8] |
Experimental Protocols
The determination of nitric oxide inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key experimental approaches: a cell-based assay for screening compounds against induced NO production and an enzymatic assay for direct assessment of NOS inhibition.
Protocol 1: Cell-Based Nitric Oxide Production Assay (Griess Assay)
This protocol describes the measurement of nitrite (B80452), a stable and quantifiable end-product of NO metabolism, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., this compound).
- Pre-incubate the cells with the test compound for 1-2 hours.
- Subsequently, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.
3. Nitrite Quantification (Griess Reaction):
- After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
- Incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample from the standard curve.
- Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.
Protocol 2: In Vitro NOS Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the activity of purified NOS isoforms.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), L-arginine (substrate), NADPH (cofactor), and other necessary cofactors such as FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). For nNOS and eNOS, also include calmodulin and CaCl2.
2. Inhibition Assay:
- In a 96-well plate, add varying concentrations of the test inhibitor.
- Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well.
- Initiate the enzymatic reaction by adding the reaction mixture.
3. Measurement of NO Production:
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- The production of NO can be measured indirectly by quantifying the conversion of L-[14C]arginine to L-[14C]citrulline or by using the Griess assay to measure nitrite formation after stopping the reaction.
4. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound.
- Determine the IC50 value for each NOS isoform.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in nitric oxide inhibition, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: LPS-induced iNOS signaling pathway and points of inhibition.
Caption: Experimental workflow for screening NO inhibitors.
Concluding Remarks
The landscape of nitric oxide synthase inhibitors is diverse, encompassing both synthetic molecules and natural products. While well-characterized inhibitors like L-NAME and aminoguanidine provide valuable tools for research, the quest for more selective and potent compounds continues. The preliminary evidence from the Euonymus genus suggests that its constituent compounds, such as sesquiterpenes and lignans, warrant further investigation as potential nitric oxide inhibitors. Although direct data for this compound is currently lacking, its structural classification as a sesquiterpene alkaloid places it within a class of natural products known to possess anti-inflammatory and NO-inhibitory properties. Future studies employing the experimental protocols outlined in this guide will be crucial to definitively characterize the activity of this compound and determine its potential as a modulator of nitric oxide signaling pathways.
References
- 1. Bioactive terpenoids from Euonymus verrucosus var. pauciflorus showing NO inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of sesquiterpene pyridine (B92270) alkaloids, a class of natural products to which Ebenifoline E-II belongs. While specific experimental data on the biological activity of this compound is not currently available in the public domain, this guide offers a comprehensive comparison of structurally related alkaloids from the same botanical family, Celastraceae. The data presented herein, focusing on immunosuppressive, anti-inflammatory, and cytotoxic activities, provides a valuable framework for future research and drug discovery efforts.
Introduction to this compound and Related Alkaloids
This compound is a sesquiterpene pyridine alkaloid isolated from Euonymus laxiflorus. These alkaloids are characterized by a complex molecular architecture, typically featuring a highly oxygenated sesquiterpenoid core linked to a pyridine moiety. This structural complexity gives rise to a wide array of biological activities, making them a subject of significant interest in medicinal chemistry and pharmacology.
Comparative Biological Activity
While data for this compound remains elusive, studies on its structural analogs, particularly those isolated from Tripterygium wilfordii and other Euonymus species, have revealed potent biological effects. The following tables summarize the available quantitative data for key biological activities.
Table 1: Immunosuppressive and Anti-inflammatory Activity of Related Sesquiterpene Pyridine Alkaloids
Several sesquiterpene pyridine alkaloids have demonstrated significant immunosuppressive and anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the reduction of nitric oxide (NO) production.
| Compound Name | Source Organism | Biological Activity | Assay | IC50 Value |
| Tripfordine A | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition | 0.74 µM[1] |
| Wilfordatine K (Compound 4) | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition | 1.64 µM[1] |
| Wilfordatine E (Compound 5) | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition | 8.75 µM[1] |
| Compound 6 | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition | 9.05 µM[1] |
| Wilforine (Compound 16) | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition | 15.66 µM[1] |
| Tripterygiumine S (Compound 1) | Tripterygium wilfordii | Anti-inflammatory | NO Production Inhibition | 28.80 µM[2] |
| Compound 5 | Tripterygium wilfordii | Anti-inflammatory | NO Production Inhibition | 2.99 µM[2] |
| Compound 19 | Tripterygium wilfordii | Anti-inflammatory | NO Production Inhibition | 15.50 µM[2] |
Table 2: Cytotoxic Activity of Related Sesquiterpenes
Sesquiterpenes from Euonymus species have also been evaluated for their potential as anticancer agents. The following table presents the cytotoxic activity of several dihydro-beta-agarofuran (B1262328) sesquiterpenes isolated from Euonymus nanoides.
| Compound Name | Cell Line | IC50 Value (µg/mL) |
| Compound 1 | Human Tumor Cell Lines | 27.71 |
| Compound 2 | Human Tumor Cell Lines | 35.82 |
| Compound 3 | Human Tumor Cell Lines | 42.13 |
| Compound 4 | Human Tumor Cell Lines | 38.95 |
| Compound 5 | Human Tumor Cell Lines | 50.69 |
| Compound 6 | Human Tumor Cell Lines | 45.33 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below are representative protocols for the key in vitro assays cited in this guide.
NF-κB Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc) are commonly used. Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the HEK293/NF-κB-Luc cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloids for a specified period (e.g., 2 hours). A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells, except for the negative control.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are a standard model for this assay.
-
Cell Seeding: Plate the RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Treat the cells with different concentrations of the test compounds in the presence of LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance of the resulting colored azo dye at 540-550 nm using a microplate reader.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding: Culture the desired cancer cell lines (e.g., various human tumor cell lines) and seed them in 96-well plates at an appropriate density.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Caption: General experimental workflow for in vitro bioassays.
Conclusion
While direct biological activity data for this compound is not yet available, the comparative analysis of its structurally related sesquiterpene pyridine alkaloids reveals a class of compounds with potent immunosuppressive, anti-inflammatory, and cytotoxic activities. The provided data and experimental protocols offer a valuable resource for researchers investigating these complex natural products. Further studies are warranted to isolate and characterize the biological profile of this compound to fully understand its therapeutic potential and to perform a direct comparison with its analogs. The structure-activity relationships suggested by the current data can guide the design and synthesis of novel derivatives with improved potency and selectivity.
References
Comparative Analysis of Anti-Inflammatory Agents: A Review of Ebenifoline E-II, Dexamethasone, and Indomethacin
A comprehensive comparison of the anti-inflammatory effects of Ebenifoline E-II with the established drugs Dexamethasone and Indomethacin is not currently feasible due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding its biological activity, mechanism of action, or any in vitro or in vivo studies validating its anti-inflammatory properties.
Therefore, this guide will provide a detailed comparison of the well-documented anti-inflammatory agents, Dexamethasone and Indomethacin, based on their established mechanisms of action, supported by experimental data from existing literature. This information is intended for researchers, scientists, and drug development professionals to serve as a reference for understanding the distinct and overlapping pathways through which these drugs exert their anti-inflammatory effects.
Overview of Comparative Drugs: Dexamethasone and Indomethacin
Dexamethasone is a potent synthetic glucocorticoid, while Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Both are widely used in clinical practice to manage a variety of inflammatory conditions.[1][3] Their primary mechanisms of action, however, are fundamentally different. Dexamethasone modulates gene expression to suppress the inflammatory response, whereas Indomethacin directly inhibits enzymes involved in the inflammatory cascade.[4][5]
Table 1: Comparison of the Mechanisms of Action
| Feature | Dexamethasone | Indomethacin |
| Drug Class | Synthetic Glucocorticoid | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Primary Target | Glucocorticoid Receptor (GR) | Cyclooxygenase (COX) enzymes (COX-1 and COX-2)[1][6] |
| Mechanism | Binds to cytoplasmic GR, translocates to the nucleus, and alters the transcription of pro-inflammatory and anti-inflammatory genes.[4] | Inhibits the activity of COX enzymes, thereby blocking the synthesis of prostaglandins.[5][7] |
| Key Signaling Pathway | Inhibition of the NF-κB signaling pathway.[4][8] | Inhibition of the prostaglandin (B15479496) synthesis pathway. |
| Effect on Inflammatory Mediators | Decreases the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and other inflammatory mediators.[4][9] | Reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] |
| Selectivity | Broad-spectrum anti-inflammatory and immunosuppressive effects.[9] | Non-selective inhibitor of COX-1 and COX-2, with greater selectivity for COX-1.[7] |
Experimental Protocols
While specific experimental data for this compound is unavailable, the following are standard in vitro and in vivo assays used to evaluate the anti-inflammatory effects of compounds like Dexamethasone and Indomethacin.
In Vitro Assays
-
Cell Viability Assay (e.g., MTT Assay): To determine the cytotoxic effects of the compounds on relevant cell lines (e.g., RAW 264.7 macrophages) and to establish non-toxic concentrations for subsequent experiments.[10]
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are treated with the test compounds. The amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[10] A decrease in nitrite levels indicates inhibition of NO production, an anti-inflammatory effect.
-
Pro-inflammatory Cytokine Measurement (e.g., ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]
-
COX Inhibition Assay: The ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes is measured using commercially available assay kits.[11]
-
Western Blot Analysis: To investigate the effect of the compounds on the expression of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p65, IκBα).[12]
In Vivo Assays
-
Carrageenan-Induced Paw Edema in Rodents: This is a widely used model of acute inflammation. Paw edema is induced by injecting carrageenan into the sub-plantar region of the rodent's hind paw. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at different time points.[13] A reduction in paw swelling indicates anti-inflammatory activity.
-
Xylene-Induced Ear Edema in Mice: Xylene is applied to the ear of a mouse to induce acute inflammation. The test compound is applied topically or administered systemically, and the change in ear thickness or weight is measured to assess the anti-inflammatory effect.[13]
-
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats: This is a model for chronic inflammation and autoimmune arthritis. Arthritis is induced by injecting FCA into the paw or tail base. The development of arthritis is monitored over several weeks, and the effect of the test compound on paw swelling, joint damage (assessed by histology and radiology), and inflammatory markers is evaluated.[14]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Dexamethasone and Indomethacin.
Caption: Dexamethasone's anti-inflammatory mechanism of action.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund’s complete adjuvant induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Ebenifoline E-II: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of Ebenifoline E-II, a sesquiterpene alkaloid isolated from Euonymus laxiflorus. Through a detailed comparison with related compounds and presentation of supporting experimental data, this document aims to offer an objective assessment of this compound's potential in relevant biological assays.
Executive Summary
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In contrast to some of its structural analogs, this compound demonstrates a notable lack of potent cytotoxic activity. This guide presents the available data, outlines the experimental methodologies used for these assessments, and provides visual representations of relevant biological pathways and experimental workflows to contextualize these findings.
Data Presentation: Cytotoxicity Comparison
The cytotoxic activity of this compound was compared with that of other sesquiterpene alkaloids. The following table summarizes the half-maximal effective concentration (ED50) values against various human cancer cell lines.
| Compound | Cell Line | ED50 (µg/mL) | Reference |
| This compound | KB (Nasopharynx Carcinoma) | > 20 | [1] |
| COLO-205 (Colon Carcinoma) | > 20 | [1] | |
| Hepa-3B (Hepatoma) | > 20 | [1] | |
| Hela (Cervical Carcinoma) | > 20 | [1] | |
| Emarginatine-E | KB (Nasopharynx Carcinoma) | 1.7 | [1] |
| COLO-205 (Colon Carcinoma) | 4.1 | [1] | |
| Emarginatine B | KB (Nasopharynx Carcinoma) | 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay determines cell viability by measuring the protein content of adherent cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., KB, COLO-205, Hepa-3B, Hela)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum
-
Test compounds (this compound and comparators)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% TCA to each well and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The ED50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, in cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Culture medium
-
Test compounds
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with the test compounds for a certain period before being stimulated with LPS to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).
-
Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is determined from a standard curve.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental processes relevant to the assessment of natural products like this compound.
Caption: Generalized signaling pathway for cytotoxic alkaloids.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Nitric oxide production and inhibition pathway.
References
Comparative Analysis of Cytotoxic Agents: A Guide for Researchers
For professionals in drug discovery and development, understanding the structure-activity relationship (SAR) of bioactive molecules is paramount. While the natural product Ebenifoline E-II has been identified as a cytotoxic agent, a comprehensive SAR study of its analogs is not yet available in published literature. This guide, therefore, provides a comparative overview of this compound and other classes of synthetic compounds with established SARs, offering valuable insights for researchers in the field of anticancer drug development.
This compound: A Cytotoxic Sesquiterpene Alkaloid
This compound is a sesquiterpene alkaloid isolated from the stems and leaves of Euonymus laxiflorus. It has been identified as a cytotoxic compound, though detailed studies on its mechanism of action and the SAR of its analogs are currently lacking.
Known Properties of this compound:
-
Chemical Formula: C48H51NO18
-
CAS Number: 133740-16-6
-
Biological Source: Euonymus laxiflorus
-
Reported Activity: Cytotoxic
Due to the limited availability of data on this compound analogs, this guide will now focus on other classes of compounds for which SAR data and experimental protocols have been published.
Thieno[2,3-b]quinoline Derivatives: A Study in Antiproliferative Activity
A series of thieno[2,3-b]quinoline derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies provide a clear example of how structural modifications can influence cytotoxic potency.
Data on Antiproliferative Activity
The following table summarizes the antiproliferative activity of selected thieno[2,3-b]quinoline and related derivatives against three human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound | HCT116 IC50 (nM) | MDA-MB-468 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| Most Potent Compounds (General Range) | 80 - 250 | 80 - 250 | 80 - 250 |
| Hexahydrocycloocta[b]thieno[3,2-e]pyridines |
Note: The search results indicate that the most potent compounds, particularly hexahydrocycloocta[b]thieno[3,2-e]pyridines, exhibited IC50 values in the 80-250 nM range across the tested cell lines. Specific data points for individual compounds were not provided in the abstract.[1]
Experimental Protocol: Antiproliferative Assay
The antiproliferative activity of the thieno[2,3-b]quinoline derivatives was assessed using a standard cell viability assay.[1]
Cell Lines:
-
HCT116 (Human colorectal carcinoma)
-
MDA-MB-468 (Human breast adenocarcinoma)
-
MDA-MB-231 (Human breast adenocarcinoma)
Methodology:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a suitable assay, such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance was measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Logical Relationship: SAR of Thieno[2,3-b]quinoline Analogs
The following diagram illustrates the key structure-activity relationship observed for these compounds.
Caption: SAR of thieno[2,3-b]quinoline analogs.
Quinoline-Chalcone Hybrids: Dual-Action Anticancer Agents
A series of quinoline-chalcone hybrids were designed and synthesized as potential anticancer agents. These compounds were evaluated for their cytotoxic effects and their ability to inhibit key signaling pathways involved in cancer progression.
Data on Cytotoxicity and PI3K Inhibition
The table below presents the cytotoxic activity of the most potent quinoline-chalcone hybrids, 9i and 9j, against various cancer cell lines, as well as their inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms.
| Compound | Cell Line | GI50 (µM) | IC50 (µM) | PI3K-γ IC50 (nM) |
| 9i | Non-small cell lung | 0.3 - 6 | - | 52 |
| Chronic myeloid leukemia | 0.3 - 6 | - | - | |
| A549 | - | 3.91 | - | |
| K-562 | - | 1.91 | - | |
| 9j | Non-small cell lung | 0.3 - 6 | - | - |
| Chronic myeloid leukemia | 0.3 - 6 | - | - | |
| A549 | - | 5.29 | - | |
| K-562 | - | 2.67 | - | |
| Cisplatin | K-562 | - | 2.71 | - |
GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of viability. Data from NCI screening and further cellular assays.[2]
Experimental Protocol: Cell Cycle Analysis
To understand the mechanism of action, the effect of compounds 9i and 9j on the cell cycle of A549 and K562 cells was investigated.
Methodology:
-
Cell Treatment: Cells were treated with the IC50 concentrations of compounds 9i and 9j for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software. The results indicated that compounds 9i and 9j induced G2/M cell cycle arrest.[2]
Signaling Pathway: PI3K Inhibition and Apoptosis Induction
The following diagram illustrates the proposed mechanism of action for the quinoline-chalcone hybrids, involving PI3K inhibition leading to cell cycle arrest and apoptosis.
Caption: Mechanism of quinoline-chalcone hybrids.
Quinazoline (B50416) Derivatives with Benzenesulfonamide (B165840) and Anilide Tails: Dual EGFR/HER2 Inhibitors
A novel series of quinazoline derivatives were synthesized and evaluated for their cytotoxic activity and their potential to dually inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases.
Data on Cytotoxicity and Kinase Inhibition
The table below summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various cancer cell lines and their inhibitory activity against EGFR and HER2 kinases.
| Compound | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | HL60 IC50 (µM) | MRC-5 IC50 (µM) | EGFR IC50 (µM) | HER2 IC50 (µM) |
| 1 | 0.65 | - | - | 3.77 - 25.55 | 0.09 | 0.15 |
| 2 | 0.68 | - | - | 3.77 - 25.55 | - | - |
| 3 | 0.41 | - | - | 3.77 - 25.55 | - | - |
| 4 | 0.42 | - | - | 3.77 - 25.55 | 0.43 | 0.33 |
| 5 | 3.77 - 25.55 | - | - | 3.77 - 25.55 | - | - |
| Sorafenib | 2.50 | 2.50 | 3.14 | - | 0.11 | 0.13 |
MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), HL60 (acute myeloid leukemia), MRC-5 (human fibroblast cell line). The compounds showed selectivity towards cancer cells over the normal fibroblast cell line.[3]
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR and HER2 kinases was determined using an in vitro kinase assay.
Methodology:
-
Kinase Reaction: The assay was performed in a reaction buffer containing the respective kinase (EGFR or HER2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Incubation: The test compounds were pre-incubated with the kinase before initiating the reaction by adding ATP.
-
Phosphorylation Detection: The extent of substrate phosphorylation was quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
IC50 Calculation: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated from dose-response curves.
Workflow: Drug Discovery Process for Quinazoline Derivatives
The following diagram outlines the experimental workflow for the design, synthesis, and evaluation of the quinazoline-based dual EGFR/HER2 inhibitors.
Caption: Workflow for quinazoline inhibitors.
References
- 1. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of novel quinazoline derivatives with benzenesulfonamide and anilide tails: Dual inhibitors of EGFR/HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Ebenifoline E-II: A Guide for Researchers
An In-depth Look at a Promising Sesquiterpenoid Alkaloid for Drug Development
This guide provides a comprehensive comparison of the efficacy of naturally derived versus synthetically produced Ebenifoline E-II, a sesquiterpene alkaloid with noted cytotoxic properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.
Disclaimer: As of the latest literature review, a total synthesis of this compound has not been reported. Therefore, this guide will provide a detailed overview of the known properties of natural this compound and present a hypothetical framework for the comparison that would be necessary should a synthetic version become available. This includes a discussion of potential synthetic strategies based on related compounds and the experimental protocols required for a robust efficacy comparison.
Characterization of Natural this compound
This compound is a naturally occurring sesquiterpenoid alkaloid identified in the stems and leaves of Euonymus laxiflorus.[1] Its complex chemical structure is a key determinant of its biological activity.
Table 1: Physicochemical Properties of Natural this compound
| Property | Value | Reference |
| CAS Number | 133740-16-6 | [1] |
| Molecular Formula | C48H51NO18 | [1] |
| Molecular Weight | 929.9 g/mol | [1] |
| Type of Compound | Sesquiterpenoid Alkaloid | [1] |
| Natural Source | Stems and leaves of Euonymus laxiflorus | [1] |
Biological Activity of Natural this compound
Initial studies have highlighted the cytotoxic potential of this compound. Research by Kuo et al. (2003) demonstrated its activity against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Natural this compound
| Cell Line | IC50 (µg/mL) | Reference |
| P-388 | 2.5 | Kuo et al., 2003 |
| KB16 | >10 | Kuo et al., 2003 |
| A549 | >10 | Kuo et al., 2003 |
| HT-29 | >10 | Kuo et al., 2003 |
Data extracted from the primary literature. Further validation would be required.
Synthetic Approach to this compound: A Hypothetical Pathway
The total synthesis of a complex natural product like this compound presents a significant challenge to synthetic organic chemists. While a specific synthetic route for this compound has not been published, a hypothetical approach can be conceptualized based on the successful synthesis of other structurally related sesquiterpene pyridine (B92270) alkaloids.
A plausible synthetic strategy would likely involve a convergent approach, where the sesquiterpenoid core and the substituted pyridine moiety are synthesized separately and then coupled. Key steps in such a synthesis might include:
-
Asymmetric synthesis of the highly functionalized sesquiterpenoid core: This could potentially be achieved through a series of stereoselective reactions, such as Diels-Alder cycloadditions, aldol (B89426) reactions, and enzymatic resolutions.
-
Synthesis of the substituted pyridine dicarboxylic acid derivative: This could be accomplished through established pyridine synthesis methodologies.
-
Esterification or macrolactonization: The final key step would involve the coupling of the two main fragments to form the macrocyclic structure of this compound.
The development of a successful synthetic route would not only provide access to larger quantities of this compound for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved efficacy and pharmacokinetic properties.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of natural and a potential synthetic this compound, a series of well-defined experiments would be essential. The primary objective of these experiments would be to establish the equivalence or superiority of one form over the other in terms of biological activity.
Isolation of Natural this compound
The isolation and purification of natural this compound from Euonymus laxiflorus is the first critical step. The following workflow outlines a general procedure based on the initial discovery.
References
Validation of Target Engagement for Diterpenoid Alkaloids: A Comparative Guide to Lappaconitine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of the diterpenoid alkaloid Lappaconitine (B608462) and its alternatives. The focus is on the validation of their interaction with the voltage-gated sodium channel Nav1.7, a key target in pain signaling. Experimental data is presented to offer a clear comparison of their potency and mechanism of action.
Introduction to Lappaconitine
Lappaconitine is a diterpenoid alkaloid extracted from plants of the Aconitum species. It has been used for its analgesic properties and is known to exert its effects by interacting with voltage-gated sodium channels.[1][2] These channels are critical for the generation and propagation of action potentials in excitable cells like neurons. By blocking these channels, Lappaconitine can reduce neuronal excitability and inhibit the transmission of pain signals.[1][2]
Comparative Analysis of Target Engagement
The primary method for validating the target engagement of compounds like Lappaconitine that act on ion channels is electrophysiology, specifically the patch-clamp technique. This method allows for the direct measurement of ion flow through the channel and how it is affected by the compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency in inhibiting a specific biological function.[1][3]
The following table summarizes the IC50 values for Lappaconitine and two well-known local anesthetics, Tetracaine and Bupivacaine (B1668057), which also target voltage-gated sodium channels. The data is derived from whole-cell patch-clamp experiments on HEK293 cells stably expressing the human Nav1.7 channel.
| Compound | Target | IC50 (µM) | Key Characteristics |
| Lappaconitine | Nav1.7 | 27.67 (voltage-dependent)[1][3][4] | Slow onset, irreversible inhibition[1][3] |
| Tetracaine | Nav1.7 | 3.6[5][6] | Quick onset, reversible inhibition[1][3] |
| Bupivacaine | Nav Channels | Tonic block IC50: 44 µM (peripheral nerve)[7] | Stereoselective action[7] |
Table 1: Comparison of IC50 values for Lappaconitine and alternative Nav1.7 inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard technique for studying the effects of compounds on ion channels.[8][9][10]
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium channels (e.g., Nav1.7) expressed in a cell line.
Materials:
-
HEK293 cells stably expressing the target Nav channel.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (e.g., containing CsF, NaCl, HEPES, EGTA).[4]
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose).
-
Test compounds (Lappaconitine, Tetracaine, Bupivacaine) at various concentrations.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the Nav channel of interest. On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 1.5-3 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV) where the sodium channels are in a closed state.[1][3][4]
-
Eliciting Currents: Apply a series of voltage steps to depolarize the membrane and elicit sodium currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Data Recording: Record the sodium currents before and after the application of the compound.
-
Dose-Response Analysis: Repeat the experiment with a range of compound concentrations to generate a dose-response curve and calculate the IC50 value.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by Nav1.7 inhibitors and the general workflow of a patch-clamp experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Ebenifoline E-II Cytotoxicity: A Comparative Guide
Disclaimer: This guide is based on the primary and sole study identified for Ebenifoline E-II's cytotoxic activity, as no independent replication studies were found in a comprehensive search of publicly available scientific literature. The experimental protocol detailed below is a representative method based on standard practices for the cell lines used in the original study, as the full text of the primary reference was not accessible.
Introduction to this compound
This compound is a sesquiterpene alkaloid that has been isolated from the plant Euonymus laxiflorus. As part of a study investigating potential antitumor agents from the Celastraceae plant family, this compound was evaluated for its cytotoxic effects against several cancer cell lines. This guide provides a summary of the available data on its activity and the methodology used in its initial assessment, intended to serve as a baseline for future research and replication efforts.
Comparative Cytotoxicity Data
| Compound | Cell Line | ED₅₀ (μg/mL) |
| This compound | Nasopharynx carcinoma (KB) | > 20 |
| Colon carcinoma (COLO-205) | > 20 | |
| Hepatoma (Hepa-3B) | > 20 | |
| Cervical carcinoma (Hela) | > 20 | |
| Emarginatine-E | Nasopharynx carcinoma (KB) | 1.7 |
| Colon carcinoma (COLO-205) | 4.1 |
Experimental Protocols
The following is a representative protocol for a colorimetric cytotoxicity assay (MTT assay), a common method for assessing the cytotoxic effects of compounds on cancer cell lines. This protocol is based on standard procedures and is likely similar to the one employed in the original study.
Objective: To determine the cytotoxic activity of this compound by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Human cancer cell lines: KB, COLO-205, Hepa-3B, Hela
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 μL of complete medium. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 μL of the medium containing the test compound is added. A control group receiving medium with DMSO (vehicle) at the same concentration as the highest dose of the test compound is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Assay: After the incubation period, 10-20 μL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 100-150 μL of a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Involvement
The primary study noted that an extract from Euonymus laxiflorus was capable of inhibiting nitric oxide (NO) production. The role of NO in cancer is complex; high concentrations can be cytotoxic and pro-apoptotic, while lower concentrations can promote tumor growth. Inhibition of NO production could therefore have context-dependent effects on cancer cell survival. While this compound itself was not found to be cytotoxic, this pathway may be relevant for other compounds from the same source.
Caption: Potential signaling pathway involving nitric oxide in cytotoxicity.
Benchmarking Ebenifoline E-II: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of Ebenifoline E-II, a sesquiterpene alkaloid isolated from Euonymus laxiflorus. Contrary to initial commercial descriptions suggesting cytotoxicity, primary research data indicates a lack of significant cytotoxic effect against several cancer cell lines. This guide benchmarks this compound against a structurally related and active compound from the same plant, emarginatine-E, and a widely recognized chemotherapeutic agent, doxorubicin, to provide a clear perspective on its biological activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (ED50/IC50) of this compound, emarginatine-E, and the standard chemotherapeutic drug, doxorubicin, against a panel of human cancer cell lines. Values are presented in µg/mL to allow for direct comparison based on the primary literature.
| Compound | Cell Line | Cancer Type | ED50/IC50 (µg/mL) | Molar Equivalent (µM) | Reference |
| This compound | KB | Nasopharynx Carcinoma | > 20 | > 21.5 | [1] |
| COLO-205 | Colon Carcinoma | > 20 | > 21.5 | [1] | |
| Hepa-3B | Hepatoma | > 20 | > 21.5 | [1] | |
| HeLa | Cervical Carcinoma | > 20 | > 21.5 | [1] | |
| Emarginatine-E | KB | Nasopharynx Carcinoma | 1.7 | - | [1] |
| COLO-205 | Colon Carcinoma | 4.1 | - | [1] | |
| Doxorubicin | KB | Nasopharynx Carcinoma | ~0.18 | ~0.33 | [2] |
| COLO-205 | Colon Carcinoma | - | - | ||
| Hepa-3B | Hepatoma | ~44.5 ng/mL (0.045 µg/mL) | ~0.08 | [3] | |
| HeLa | Cervical Carcinoma | ~0.2 | ~0.37 | [2] |
Experimental Protocols
The cytotoxicity data presented was primarily generated using a standard colorimetric method, the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., KB, COLO-205, Hepa-3B, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of the compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Comparative Transcriptomics of Cells Treated with Ebenifoline E-II: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a hypothetical comparative transcriptomic analysis of a cancer cell line treated with the novel compound Ebenifoline E-II versus a standard-of-care chemotherapeutic agent, Gemcitabine. As there is currently no publicly available transcriptomic data for this compound, this document serves as a framework for designing and interpreting such studies, providing plausible experimental data and detailed methodologies.
Introduction
This compound is a novel alkaloid with a quinoline (B57606) core structure. While its precise mechanism of action is under investigation, related compounds have demonstrated anti-cancer properties, often through the induction of apoptosis and modulation of key cellular signaling pathways. This guide explores the hypothetical transcriptomic effects of this compound on the human pancreatic cancer cell line, PANC-1, a cell line known for its resistance to apoptosis. By comparing its gene expression profile to that induced by Gemcitabine, we can speculate on its potential as a novel therapeutic agent.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the hypothetical quantitative data from a comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in PANC-1 cells following a 24-hour treatment with this compound and Gemcitabine.
Table 1: Top 10 Upregulated Genes in PANC-1 Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Putative Function |
| DDIT3 | DNA Damage Inducible Transcript 3 | 4.5 | 1.2e-8 | Apoptosis, ER Stress |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 4.1 | 2.5e-8 | DNA Repair, Cell Cycle Arrest |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 3.8 | 7.3e-7 | Apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.5 | 1.1e-6 | Cell Cycle Arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.2 | 4.6e-6 | Pro-apoptotic |
| FAS | Fas Cell Surface Death Receptor | 3.0 | 8.9e-6 | Extrinsic Apoptosis Pathway |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA) | 2.8 | 1.5e-5 | Apoptosis |
| ZMAT3 | Zinc Finger Matrin-Type 3 | 2.6 | 2.3e-5 | p53 target, Apoptosis |
| CASP3 | Caspase 3 | 2.4 | 3.1e-5 | Effector Caspase in Apoptosis |
| DUSP1 | Dual Specificity Phosphatase 1 | 2.2 | 4.5e-5 | Negative regulator of MAPK signaling |
Table 2: Top 10 Downregulated Genes in PANC-1 Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Putative Function |
| BCL2 | B-Cell CLL/Lymphoma 2 | -3.9 | 3.3e-8 | Anti-apoptotic |
| XIAP | X-Linked Inhibitor of Apoptosis | -3.5 | 6.8e-8 | Inhibitor of Caspases |
| CCND1 | Cyclin D1 | -3.2 | 1.4e-7 | Cell Cycle Progression |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.0 | 2.1e-7 | Cell Proliferation, Transcription |
| AKT1 | AKT Serine/Threonine Kinase 1 | -2.8 | 5.2e-7 | Survival, Proliferation |
| EGFR | Epidermal Growth Factor Receptor | -2.6 | 8.9e-7 | Pro-survival Signaling |
| VEGFA | Vascular Endothelial Growth Factor A | -2.4 | 1.3e-6 | Angiogenesis |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -2.2 | 2.5e-6 | PI3K/Akt Signaling |
| MAPK3 | Mitogen-Activated Protein Kinase 3 (ERK1) | -2.0 | 4.1e-6 | Proliferation, Survival |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.8 | 7.8e-6 | Inflammation, Survival |
Table 3: Comparative Pathway Enrichment Analysis
| Pathway (KEGG) | This compound (p-value) | Gemcitabine (p-value) |
| Apoptosis | 1.5e-12 | 3.2e-9 |
| p53 Signaling Pathway | 2.8e-10 | 5.1e-7 |
| MAPK Signaling Pathway | 4.5e-8 | 1.2e-5 |
| PI3K-Akt Signaling Pathway | 7.1e-7 | 8.9e-4 |
| Cell Cycle | 9.3e-6 | 2.4e-8 |
| DNA Replication | 1.2e-2 | 6.7e-11 |
Experimental Protocols
Cell Culture and Treatment
Human pancreatic carcinoma cells (PANC-1) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM this compound, 1 µM Gemcitabine, or DMSO as a vehicle control for 24 hours.
RNA Extraction and Sequencing
Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
Raw sequencing reads were trimmed for adapter sequences and low-quality bases using Trimmomatic. The trimmed reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed. Pathway enrichment analysis was performed using the KEGG database.
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical apoptotic signaling induced by this compound.
Safety Operating Guide
Navigating the Safe Disposal of Ebenifoline E-II: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel or specialized chemical compounds like Ebenifoline E-II is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and disposal plan based on established best practices for the management of uncharacterized research chemicals.
Core Safety and Handling Protocols
Quantitative Data and Physical Properties
For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS. In the absence of specific data for this compound, the following table underscores the necessity of obtaining this information from the supplier or through internal characterization.
| Property | Value | Source/Action |
| Chemical Formula | Data not available | Consult supplier's SDS or product information |
| Molecular Weight | Data not available | Consult supplier's SDS or product information |
| Appearance | Data not available | Visually inspect the compound in a controlled environment |
| Solubility | Data not available | Determine solubility in common laboratory solvents |
| Flash Point | Data not available | If flammable, must be treated as ignitable hazardous waste[3] |
| pH | Data not available | Determine if the compound is corrosive |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.
1. Waste Segregation and Collection:
-
Do not mix with other waste streams unless compatibility is known and confirmed.[1][4] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.[1]
-
Collect all waste containing this compound (e.g., unused compound, contaminated solvents, and consumables) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical waste.[4][5]
2. Labeling of Hazardous Waste:
-
The waste container must be labeled with the words "Hazardous Waste."[1]
-
The full chemical name, "this compound," must be clearly written. Avoid using abbreviations or chemical formulas.[1]
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when the waste was first added to the container (accumulation start date).[1]
-
Include the name of the principal investigator and the laboratory location.[1]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[2]
-
Place the primary waste container within a secondary containment system, such as a plastic tub, to mitigate potential leaks or spills.[1]
4. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only when all contents have been removed by standard practice.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing, the container can be disposed of as non-hazardous waste, with labels defaced.[4]
5. Final Disposal:
-
Never dispose of this compound down the sanitary sewer. [2][6]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the disposal vendor with all available information regarding the compound.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling Ebenifoline E-II
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to Ebenifoline E-II. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect against splashes and aerosols that could cause serious eye irritation or damage.[1] |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile) should be worn.[2] Gloves should be inspected before use and changed immediately upon contact with the substance. | To prevent skin contact, which may cause irritation or an allergic reaction.[1][3] |
| Body Protection | A Nomex® laboratory coat or a chemical-resistant suit should be worn and fully buttoned.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] | To shield the body from accidental spills and splashes.[1][4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to ensure proper ventilation.[5] If a fume hood is not feasible, a NIOSH-approved respirator is required.[1] | To avoid inhalation of any dust or aerosols.[3] |
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
Spill Management Plan
In the event of a spill, a clear and immediate response is necessary to mitigate risks. The following workflow details the appropriate steps.
Caption: Step-by-step plan for responding to an this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Disposal: The disposal of the hazardous waste container must be handled by a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[3][5] Do not dispose of this compound down the drain.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
